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Core Science & Biosynthesis

Foundational

Unraveling the Biosynthesis Pathway of Toddalolactone in Toddalia asiatica: A Comprehensive Technical Guide

Executive Summary & Pharmacological Significance For researchers in metabolic engineering and synthetic biology, mapping the biosynthesis of toddalolactone is critical for bypassing the low yields of natural extraction....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Significance

For researchers in metabolic engineering and synthetic biology, mapping the biosynthesis of toddalolactone is critical for bypassing the low yields of natural extraction. This whitepaper deconstructs the enzymatic cascade responsible for toddalolactone biosynthesis, provides self-validating biochemical protocols for pathway elucidation, and outlines the quantitative analytical parameters required for its study.

Deconstructing the Biosynthetic Architecture

The biosynthesis of toddalolactone represents a highly specialized branch of the plant phenylpropanoid pathway, requiring a synchronized sequence of core scaffold formation, site-specific decoration, and side-chain modification.

Formation of the Coumarin Core (Umbelliferone)

The pathway initiates with L-phenylalanine, which is deaminated and hydroxylated to form p-coumaroyl-CoA. The critical commitment step to the coumarin lineage is catalyzed by two enzymes: p-coumaroyl CoA 2′-hydroxylase (C2′H) and Coumarin Synthase (COSY) . C2′H performs an ortho-hydroxylation on the aromatic ring. Subsequently, COSY catalyzes the trans-cis isomerization of the double bond, followed by a spontaneous lactonization to form umbelliferone (7-hydroxycoumarin)[3]. Umbelliferone serves as the universal precursor for all complex plant coumarins.

Scaffold Decoration: Hydroxylation and Methylation

To achieve the specific substitution pattern of toddalolactone, the umbelliferone core undergoes further oxygenation and methylation. A Cytochrome P450 (CYP450) monooxygenase hydroxylates the C-5 position to yield 5,7-dihydroxycoumarin. Subsequently, highly specific O-methyltransferases (OMTs) utilize S-adenosyl methionine (SAM) to methylate the hydroxyl groups at both C-5 and C-7, generating 5,7-dimethoxycoumarin (limettin).

C-Prenylation: The Divergence Point

The structural complexity of toddalolactone is driven by an aromatic prenyltransferase (PT) . Plant PTs exhibit strict regiospecificity[4]. In Toddalia asiatica, a specific 6-prenyltransferase catalyzes the electrophilic aromatic substitution of a dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) onto the C-6 position of the dimethoxycoumarin scaffold, forming the intermediate toddaculin.

Epoxidation and Hydrolysis: Finalizing Toddalolactone

The hydrophobic prenyl side chain is functionalized to increase solubility and biological activity. A specialized CYP450 epoxidase introduces an oxygen atom across the prenyl double bond, forming an epoxide intermediate. Finally, an epoxide hydrolase (EH) catalyzes the nucleophilic ring-opening of the epoxide by water, yielding the characteristic 2,3-dihydroxy-3-methylbutyl side chain of toddalolactone.

Biosynthesis_Pathway Phe L-Phenylalanine pCou p-Coumaroyl-CoA Phe->pCou PAL, C4H, 4CL Umb Umbelliferone (7-Hydroxycoumarin) pCou->Umb C2'H, COSY (Ortho-hydroxylation & Lactonization) DiOH 5,7-Dihydroxycoumarin Umb->DiOH CYP450 (C5-Hydroxylation) MeO 5,7-Dimethoxycoumarin (Limettin) DiOH->MeO O-Methyltransferases (OMTs) (+ SAM) Prenyl 6-Prenyl-5,7-dimethoxycoumarin (Toddaculin) MeO->Prenyl 6-Prenyltransferase (+ DMAPP) Epoxide Epoxide Intermediate Prenyl->Epoxide CYP450 Epoxidase (+ O2, NADPH) Todda Toddalolactone (Diol derivative) Epoxide->Todda Epoxide Hydrolase (EH) (+ H2O)

Fig 1. Proposed biosynthetic pathway of toddalolactone in Toddalia asiatica.

Analytical & Biochemical Validation Protocols

To validate the enzymes involved in this pathway, researchers must employ a self-validating system combining transcriptomics, heterologous expression, and precise mass spectrometry.

Protocol 1: Transcriptomic Mining for Prenyltransferases (PTs)

Causality: Because coumarin biosynthesis is highly localized in the root idioblasts of Toddalia asiatica, comparative RNA-seq between root and leaf tissues isolates differentially expressed PT and CYP450 candidates.

  • Extract total RNA from fresh T. asiatica roots using a CTAB-based method to eliminate phenolic interference.

  • Perform Illumina RNA-seq and assemble the transcriptome de novo.

  • Mine for sequences containing the characteristic PT structural motifs (e.g., NQXXDXXXD) and CYP450 heme-binding domains (PFXGXRXCXG).

Protocol 2: In Vitro Enzymatic Assay for 6-Prenyltransferase

Causality: To prove the function of the mined PT, an in vitro assay must demonstrate the consumption of DMAPP and the formation of the C-6 prenylated product.

  • Expression: Clone the candidate PT gene into a pET-28a(+) vector and express in E. coli BL21(DE3). Purify using Ni-NTA affinity chromatography.

  • Reaction Mixture: Combine 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂ (essential cofactor for PTs), 1 mM DMAPP, 100 μM 5,7-dimethoxycoumarin, and 10 μg purified recombinant PT in a 100 μL volume.

  • Incubation & Termination: Incubate at 30°C for 60 minutes. Terminate the reaction by adding 100 μL of ice-cold methanol.

  • Validation Control: Run a parallel assay using boiled (denatured) enzyme and an empty-vector lysate to rule out spontaneous chemical prenylation.

Protocol 3: LC-MS/MS Quantification of Toddalolactone

Causality: The selection of the positive-ion electrospray ionization (ESI+) mode is deliberate; the coumarin core's conjugated system exhibits superior proton affinity compared to negative-ion mode, significantly enhancing the signal-to-noise ratio[5].

  • Sample Preparation: Perform liquid-liquid extraction of the enzymatic assay or biological sample using ethyl acetate. Reconstitute in the mobile phase.

  • Internal Standard: Spike samples with oxypeucedanin hydrate as an internal standard (IS). Its structural similarity to toddalolactone ensures it accounts for matrix effects and ionization suppression[5].

  • Chromatography: Use a UPLC BEH C18 column (150 mm × 2.0 mm, 5 µm) with a gradient elution of 0.1% formic acid in water and acetonitrile.

  • Detection: Monitor via Multiple Reaction Monitoring (MRM) using the validated mass transitions (See Section 4).

Experimental_Workflow RNA RNA-Seq & Transcriptomics Mine Gene Mining (PTs, CYPs, COSY) RNA->Mine Differential Expression Clone Heterologous Expression Mine->Clone Sequence Optimization Assay In Vitro Enzymatic Assays Clone->Assay Protein Purification LCMS LC-MS/MS Metabolite Profiling Assay->LCMS Product Validation

Fig 2. Multi-omics and biochemical workflow for validating coumarin biosynthesis enzymes.

Quantitative Pharmacokinetics & Enzymatic Data

The successful engineering or pharmacological application of toddalolactone requires strict adherence to established kinetic and analytical parameters. The table below summarizes the critical quantitative data required for pathway validation and downstream drug development.

ParameterTarget / SystemValueAnalytical MethodReference
PAI-1 Inhibition (IC₅₀) Recombinant human PAI-137.31 ± 3.23 μMIn vitro enzymatic assay[2]
Metabolic Half-life (T₁/₂) Human Liver Microsomes (HLMs)673 ± 36 minLC-MS/MS (CYP system)[6]
Mass Transition (Target) Toddalolactonem/z 309.2 → 205.2UPLC-MS/MS (ESI+)[5]
Mass Transition (IS) Oxypeucedanin hydratem/z 305.1 → 203.0UPLC-MS/MS (ESI+)[5]
Mammalian Metabolism Considerations

When transitioning toddalolactone from a plant metabolite to a therapeutic lead, understanding its degradation is vital. In vitro phenotyping assays using recombinant human enzymes reveal that CYP1A1 and CYP3A5 are the primary isoforms responsible for the biotransformation of toddalolactone in human liver microsomes[6]. The relatively long half-life (673 minutes in HLMs) suggests favorable metabolic stability, making it an excellent candidate for further structural optimization.

Conclusion

The biosynthesis of toddalolactone in Toddalia asiatica is a masterclass in plant enzymatic precision, transforming simple amino acids into complex, regiospecifically prenylated, and oxygenated coumarins. By leveraging transcriptomic mining, rigorous in vitro enzymatic validation, and highly specific LC-MS/MS quantification, researchers can now fully map and potentially reconstruct this pathway in microbial hosts (e.g., Saccharomyces cerevisiae). This paves the way for the sustainable, scalable production of toddalolactone as a next-generation therapeutic for cardiovascular and fibrotic diseases.

References

  • In vitro differences in toddalolactone metabolism in various species and its effect on cytochrome P450 expression. Pharmaceutical Biology / PubMed Central (PMC). Available at:[Link]

  • Six new coumarins from the roots of Toddalia asiatica and their anti-inflammatory activities. Chinese Journal of Natural Medicines. Available at:[Link]

  • Chemical structure and mass spectra of toddalolactone (A) and oxypeucedanin hydrate (IS, B). ResearchGate. Available at:[Link]

  • Characterization of a coumarin C-/O-prenyltransferase and a quinolone C-prenyltransferase from Murraya exotica. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • Biosynthesis of the Plant Coumarin Osthole by Engineered Saccharomyces cerevisiae. ACS Synthetic Biology. Available at:[Link]

Sources

Exploratory

In Vitro Cytotoxicity Profile of Toddalolactone in Cancer Cells: Mechanistic Insights and Validation Protocols

Executive Summary Toddalolactone (TOD), a naturally occurring coumarin isolated from the root bark of Toddalia asiatica, has emerged as a compelling multi-targeting agent in oncology and pharmacology. This technical whit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Toddalolactone (TOD), a naturally occurring coumarin isolated from the root bark of Toddalia asiatica, has emerged as a compelling multi-targeting agent in oncology and pharmacology. This technical whitepaper synthesizes its in vitro cytotoxicity profile, delineating its mechanism of action (MoA) across the PI3K/Akt/mTOR, NF-κB, and MAPK signaling cascades. Designed for drug development professionals and molecular biologists, this guide provides a critical analysis of quantitative cytotoxicity data, metabolic stability, and the self-validating experimental workflows required to rigorously evaluate TOD and its enantiomers in preclinical cancer models.

Molecular Mechanisms of Action

Toddalolactone exerts its antineoplastic and anti-inflammatory effects through the pleiotropic modulation of key survival and apoptotic pathways.

  • PI3K/Akt/mTOR Inhibition: Dysregulation of the PI3K/Akt pathway is a hallmark of tumor survival. TOD and its structurally related coumarin derivatives induce apoptosis by suppressing this cascade, evidenced by the marked reduction of AKT phosphorylation [[1]](). This upstream inhibition halts downstream mTOR activation, shifting the cellular balance from proliferation to programmed cell death []().

  • NF-κB and MAPK Pathway Suppression: TOD demonstrates profound inhibitory effects on the NF-κB and MAPK signaling pathways. In vitro studies show that TOD suppresses the phosphorylation of JNK, P38, and ERK 2. Furthermore, it directly inhibits the translocation of the p65 subunit from the cytoplasm to the nucleus, effectively silencing NF-κB-driven transcription of pro-survival genes 2.

Pathway cluster_0 Survival & Proliferation Cascades TOD Toddalolactone PI3K PI3K / AKT / mTOR TOD->PI3K Inhibits MAPK MAPK (JNK, ERK, p38) TOD->MAPK Inhibits NFKB NF-κB (p65 Translocation) TOD->NFKB Inhibits Apoptosis Apoptosis (Programmed Cell Death) TOD->Apoptosis Induces PI3K->Apoptosis Blocks Proliferation Cancer Cell Proliferation PI3K->Proliferation Promotes MAPK->Proliferation Promotes Inflammation Pro-inflammatory Cytokines NFKB->Inflammation Promotes

Molecular mechanisms of Toddalolactone in cancer cell apoptosis and proliferation.

Quantitative Cytotoxicity and Metabolic Stability

Evaluating the therapeutic window of TOD requires a comparative analysis of its cytotoxicity across cell lines and its metabolic fate. TOD has been identified as having one of the most potent inhibitory effects on human breast cancer MCF-7 cells among compounds isolated from T. asiatica root bark 5.

Metabolic Profiling: In vitro biotransformation studies indicate that Cytochrome P450 isoforms CYP1A1 and CYP3A5 are the primary enzymes responsible for TOD metabolism 6. TOD binds to the active cavity of CYP1A1 via π–π stacking (PHE224) and CYP3A5 via hydrogen bonding (GLU374). Understanding these interactions is critical for predicting drug-drug interactions in combination therapies 6.

Table 1: Pharmacological and Cytotoxic Profile of Toddalolactone
Target / Cell LineModel / Cancer TypeKey Findings & IC50 / EffectPathway Modulated
MCF-7 Human Breast CancerMost potent inhibitory effect among T. asiatica extractsPI3K/AKT/mTOR (Inferred)
SW1353 Human ChondrosarcomaInhibited JNK, ERK, P38 phosphorylationMAPK & NF-κB
RAW 264.7 Murine MacrophagesReduced pro-inflammatory cytokines without cell deathHMGB1-NF-κB
Recombinant PAI-1 Cell-free AssayInhibited PAI-1/uPA complex formation (IC50: 37.31 ± 3.23 μM)Fibrinolysis / PAI-1

Self-Validating Experimental Protocols

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to establish direct causality between TOD administration and the observed cellular response.

Workflow cluster_1 Viability & Cytotoxicity cluster_2 Mechanistic Validation Seed 1. Cell Seeding (Cancer Cell Lines) Treat 2. TOD Treatment (Dose-Response) Seed->Treat MTT 3a. MTT Assay Treat->MTT Lysis 3b. Cell Lysis & Protein Extraction Treat->Lysis IF Immunofluorescence (p65 Translocation) Treat->IF IC50 IC50 Determination MTT->IC50 WB Western Blotting (p-AKT, p-p65) Lysis->WB

In vitro experimental workflow for validating Toddalolactone cytotoxicity.

Protocol 1: Cytotoxicity Assessment via MTT Assay
  • Causality: Before investigating specific signaling pathways, it is imperative to establish the baseline IC50. The MTT assay measures mitochondrial metabolic rate as a proxy for viable cell number. Using concentrations above the IC50 in downstream assays risks observing generalized necrotic death rather than specific pathway inhibition 3.

  • Step-by-Step:

    • Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at an optimized density (e.g., 5x10³ cells/well) and incubate overnight for attachment 3.

    • Treatment: Apply TOD in a serial dilution (e.g., 1 μM to 100 μM) for 48-72 hours. Self-Validation: Include a vehicle control (DMSO < 0.1%) to rule out solvent toxicity, and a positive control (e.g., Doxorubicin) to confirm assay sensitivity.

    • Incubation: Add MTT solution (5 mg/mL) and incubate for 4 hours. Viable cells will reduce MTT to insoluble purple formazan crystals 5.

    • Quantification: Solubilize crystals in DMSO and measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis [[5]]().

Protocol 2: Western Blotting for PI3K/Akt and MAPK/NF-κB Pathways
  • Causality: To definitively prove that TOD induces apoptosis via specific signaling cascades, researchers must observe the phosphorylation states of key kinases. Total protein levels serve as internal controls to ensure the drug is not merely shutting down global protein synthesis 1.

  • Step-by-Step:

    • Lysis: Treat cells with TOD at 0.5x, 1x, and 2x IC50. Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states 1.

    • Separation & Transfer: Quantify protein using a BCA assay. Resolve equal amounts of protein via SDS-PAGE and transfer to a PVDF membrane 1.

    • Probing: Block with 5% BSA. Incubate with primary antibodies against p-AKT (Ser473), total AKT, p-p65, total p65, and GAPDH (loading control) 2.

    • Detection: Use HRP-conjugated secondary antibodies and visualize via chemiluminescence. Self-Validation: Calculate the ratio of phosphorylated to total protein to definitively quantify pathway inhibition 1.

Protocol 3: Immunofluorescence (IF) for p65 Nuclear Translocation
  • Causality: NF-κB (p65) is a transcription factor; its activation is defined by its physical translocation from the cytoplasm to the nucleus. IF provides spatial validation of this mechanism, confirming that TOD not only reduces phosphorylation but physically prevents the transcription factor from reaching its target DNA 2.

  • Step-by-Step:

    • Fixation & Permeabilization: Fix TOD-treated cells on coverslips with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100 to allow antibody penetration.

    • Staining: Incubate with anti-p65 primary antibody, followed by a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488).

    • Counterstaining: Self-Validation: Co-stain with DAPI to define the nuclear boundary. Merged images will self-validate whether p65 co-localizes with DAPI. A successful TOD treatment will show p65 strictly restricted to the cytoplasmic compartment 2.

Conclusion

Toddalolactone presents a highly promising in vitro cytotoxicity profile, acting as a multi-targeting agent that bridges anti-inflammatory and antineoplastic pathways. By systematically inhibiting the PI3K/Akt/mTOR and NF-κB/MAPK cascades, TOD effectively induces apoptosis in cancer cells. Future drug development efforts must leverage the self-validating protocols outlined in this guide to explore structural derivatives and conduct comprehensive in vivo pharmacokinetic evaluations.

References

  • Title: Validating the Anticancer Mechanism of Action of Ent-toddalolactone and its Alternatives Using Knockout Models: A Compar Source: BenchChem URL
  • Title: ent-Toddalolactone: A Comprehensive Technical Overview for Researchers Source: BenchChem URL
  • Title: Unraveling the Cytotoxic Potential of Toddalolactone in Cancer Cells: A Comparative Overview Source: BenchChem URL
  • Title: Toddalolactone protects against osteoarthritis by ameliorating chondrocyte inflammation and suppressing osteoclastogenesis Source: NIH / PMC URL
  • Title: Inhibition of PAI-1 Activity by Toddalolactone as a Mechanism for Promoting Blood Circulation and Removing Stasis by Chinese Herb Zanthoxylum nitidum var.
  • Title: In vitro differences in toddalolactone metabolism in various species and its effect on cytochrome P450 expression Source: NIH / PMC URL

Sources

Foundational

natural plant sources and isolation of toddalolactone

Toddalolactone: A Comprehensive Guide to Natural Sources, Isolation Methodologies, and Pharmacological Mechanisms Executive Summary Toddalolactone is a naturally occurring, highly bioactive prenylated coumarin primarily...

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Author: BenchChem Technical Support Team. Date: April 2026

Toddalolactone: A Comprehensive Guide to Natural Sources, Isolation Methodologies, and Pharmacological Mechanisms

Executive Summary

Toddalolactone is a naturally occurring, highly bioactive prenylated coumarin primarily isolated from the medicinal plant Toddalia asiatica (L.) Lam.[1]. As research into natural product-driven drug discovery accelerates, toddalolactone has emerged as a molecule of significant interest due to its potent anti-inflammatory, immunosuppressive, and hemostatic properties[2][3].

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic protocols. Here, we will dissect the causality behind specific chromatographic choices and the molecular mechanisms that make toddalolactone a compelling candidate for therapeutic development.

Botanical Origins & Phytochemical Profile

The primary natural source of toddalolactone (and its stereoisomer, ent-toddalolactone) is the root and root bark of Toddalia asiatica, a woody climber belonging to the Rutaceae family[1][3]. While the plant contains a vast library of alkaloids and flavonoids, the ethyl acetate-soluble fraction of its roots is exceptionally rich in simple and prenylated coumarins[4].

Table 1: Physicochemical and Pharmacological Profile
Property / TargetValue / DescriptionAnalytical Validation
Molecular Formula C₁₆H₂₀O₆HR-ESI-MS[8]
Molecular Weight 308.33 g/mol Mass Spectrometry[5]
Primary Source Toddalia asiatica (Roots/Bark)Botanical Authentication
PAI-1 Inhibition IC₅₀: 37.31 ± 3.23 μMEnzymatic Assay[7]
Immunosuppression Inhibits human primary T-cell proliferationFlow Cytometry[2]

Pharmacological Mechanisms: The "Why" Behind the Molecule

Understanding the pharmacological mechanism of a compound dictates downstream bioassay-guided isolation strategies. Toddalolactone exerts its primary anti-inflammatory effects by modulating the HMGB1-NF-κB signaling pathway .

During sepsis or severe inflammation, lipopolysaccharides (LPS) activate TLR4 receptors, triggering the phosphorylation of IκB and the subsequent nuclear translocation of NF-κB. This leads to the active release of High Mobility Group Box 1 (HMGB1) into the extracellular space, creating a lethal cytokine storm[9]. Toddalolactone acts as a molecular brake, suppressing NF-κB phosphorylation and blocking its nuclear translocation, thereby preventing HMGB1 release[10].

Pathway LPS LPS / Infection Stimulus TLR4 TLR4 Receptor LPS->TLR4 Activates MyD88 MyD88 / MAPK Cascade TLR4->MyD88 Signals NFkB NF-κB (Nuclear Translocation) MyD88->NFkB Phosphorylates IκB HMGB1 HMGB1 Release NFkB->HMGB1 Upregulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Transcribes HMGB1->Cytokines Amplifies Toddalolactone Toddalolactone Toddalolactone->NFkB Inhibits Toddalolactone->HMGB1 Blocks

HMGB1-NF-κB signaling pathway modulation by toddalolactone.

Upstream Processing: Extraction & Partitioning

To isolate toddalolactone with high yield and purity, the extraction protocol must exploit the specific polarity of prenylated coumarins.

Step 1: Solvent Extraction

  • Protocol: Air-dried, pulverized roots of T. asiatica are macerated or refluxed in 95% Ethanol (EtOH) at room temperature[3][11].

  • The Causality: 95% EtOH is selected over pure water or pure hexane because it effectively penetrates the dried cellular matrix, solubilizing both aglycone coumarins and their glycoside derivatives, while precipitating highly polar, unwanted polysaccharides.

Step 2: Liquid-Liquid Extraction (LLE)

  • Protocol: The crude EtOH extract is concentrated in vacuo, suspended in pure water, and subjected to sequential partitioning using Petroleum Ether (PE), Ethyl Acetate (EtOAc), and n-Butanol (n-BuOH)[3].

  • The Causality (Self-Validating System): This step is a self-validating polarity gradient. PE removes lipophilic waxes and chlorophylls that would otherwise foul downstream chromatography columns. EtOAc perfectly matches the moderate polarity of toddalolactone, enriching the target compound. To validate this step in real-time, operators should perform Thin-Layer Chromatography (TLC) on the EtOAc fraction; a distinct blue/green fluorescence under UV 365 nm confirms the successful enrichment of coumarins[1].

Downstream Processing: High-Resolution Isolation

Once the coumarin-rich EtOAc fraction is secured, high-resolution chromatography is required to separate toddalolactone from structurally similar analogs (e.g., toddaculin, isopimpinellin)[4][8].

Step 3: Silica Gel Column Chromatography

  • Protocol: The EtOAc fraction is loaded onto a silica gel column and eluted using a step-gradient solvent system of Petroleum Ether:Ethyl Acetate (from 100:0 to 0:100)[3].

  • The Causality: The gradient slowly increases the mobile phase polarity, allowing non-polar impurities to elute first, followed by the moderate-polarity toddalolactone.

Step 4: Preparative HPLC or HSCCC

  • Protocol: Final purification is achieved using Preparative High-Performance Liquid Chromatography (Prep-HPLC) on a C18 reversed-phase column (e.g., H₂O:Acetonitrile gradient)[2][8]. Alternatively, High-Speed Counter-Current Chromatography (HSCCC) using a biphasic system (n-hexane/ethyl acetate/methanol/water) can be employed[8].

  • The Causality: While Prep-HPLC offers exceptional resolution, HSCCC is often preferred for coumarins because it relies entirely on liquid-liquid partitioning, completely eliminating the risk of irreversible adsorption or degradation on solid silica matrices[8].

Workflow Plant Toddalia asiatica Roots Extract 95% EtOH Maceration Plant->Extract LLE Liquid-Liquid Extraction (H2O Suspension) Extract->LLE Concentrate PE Petroleum Ether (Defatting) LLE->PE EtOAc Ethyl Acetate (Coumarin-rich) LLE->EtOAc BuOH n-Butanol (Highly Polar) LLE->BuOH Silica Silica Gel CC (PE:EtOAc Gradient) EtOAc->Silica Target Fraction HPLC Prep-HPLC / HSCCC Silica->HPLC Sub-fractions Pure Pure Toddalolactone HPLC->Pure Isocratic Elution

Bioassay-guided extraction and isolation workflow for toddalolactone.

Structural Elucidation & Quality Assurance

To confirm the identity and absolute configuration of the isolated toddalolactone, extensive spectroscopic analysis is required.

  • Mass Spectrometry: LC-ESI Q-TOF MS/MS is utilized to detect the precise molecular ion peak[M+H]⁺ at m/z 309.1328, confirming the molecular formula C₁₆H₂₀O₆[3][8].

  • Stereochemistry: Because toddalolactone exists as enantiomers (e.g., ent-toddalolactone), Electronic Circular Dichroism (ECD) spectra and specific optical rotation calculations are mandatory to confirm the absolute spatial configuration of the C-2' chiral center[2][11].

References

  • Frontiers in Pharmacology. Toddalolactone Protects Lipopolysaccharide-Induced Sepsis and Attenuates Lipopolysaccharide-Induced Inflammatory Response by Modulating HMGB1-NF-κB Translocation. DOI: 10.3389/fphar.2020.00109. Retrieved from: [Link]

  • Journal of Natural Products (ACS Publications). Compounds from Toddalia asiatica: Immunosuppressant Activity and Absolute Configurations. DOI: 10.1021/acs.jnatprod.0c00600. Retrieved from: [Link]

  • Molecules (MDPI). A Simple and Efficient Two-Dimensional High-Speed Counter-Current Chromatography Linear Gradient and Isocratic Elution Modes for the Preparative Separation of Coumarins from Roots of Toddalia asiatica (Linn.) Lam. DOI: 10.3390/molecules26195982. Retrieved from: [Link]

Sources

Exploratory

The Role of Toddalolactone in Apoptosis Induction and Cell Cycle Arrest: A Technical Guide for Researchers

Abstract Toddalolactone, a naturally occurring coumarin isolated from Toddalia asiatica, has emerged as a promising candidate in anticancer research. This technical guide provides an in-depth exploration of the molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Toddalolactone, a naturally occurring coumarin isolated from Toddalia asiatica, has emerged as a promising candidate in anticancer research. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning toddalolactone's potent anti-proliferative effects, specifically focusing on its ability to induce apoptosis and orchestrate cell cycle arrest. We will dissect the key signaling pathways modulated by this compound, including the PI3K/Akt/mTOR and NF-κB pathways, and detail its impact on the core cellular machinery governing cell division and programmed cell death. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, field-proven experimental protocols, and a forward-looking perspective on the therapeutic potential of toddalolactone.

Introduction: The Therapeutic Promise of a Natural Coumarin

The quest for novel, efficacious, and selective anticancer agents has led researchers to the vast repository of natural products. Among these, coumarins have garnered significant attention for their diverse pharmacological activities. Toddalolactone, a member of this class, has demonstrated notable cytotoxic activity against various cancer cell lines.[1] Preliminary studies suggest that its mechanism of action is multifaceted, involving the induction of programmed cell death (apoptosis) and the halting of cellular proliferation through cell cycle arrest.[1] This guide will provide a comprehensive technical overview of these processes, grounded in experimental evidence and established scientific principles.

G2/M Phase Cell Cycle Arrest: A Molecular Checkpoint Activated by Toddalolactone

A hallmark of cancer is the uncontrolled proliferation of cells, stemming from a dysregulated cell cycle. Toddalolactone has been shown to interfere with this process by inducing a robust arrest at the G2/M transition phase. This prevents cells from entering mitosis, thereby inhibiting their division.

The Molecular Machinery of the G2/M Checkpoint

The transition from the G2 to the M phase is tightly regulated by the activity of the Cyclin B1/CDK1 complex.[2][3] Activation of this complex is a critical prerequisite for mitotic entry. Conversely, its inhibition leads to G2 arrest.[2][4] The activity of Cyclin B1/CDK1 is, in turn, controlled by upstream regulators, including the p53 tumor suppressor and its downstream effector, p21.[5][6]

Toddalolactone's Impact on Cell Cycle Regulators

While direct studies on pure toddalolactone are limited, research on a dichloromethane fraction of Toddalia asiatica, rich in this compound, has demonstrated a dose-dependent accumulation of cells in the G2/M phase in HT-29 colon cancer cells.[1] This suggests that toddalolactone, or its metabolites, directly or indirectly modulates the activity of key G2/M regulatory proteins. It is hypothesized that toddalolactone may:

  • Downregulate Cyclin B1 and CDK1: A reduction in the levels or activity of Cyclin B1 and/or CDK1 would directly impede the cell's ability to enter mitosis.[3]

  • Upregulate p53 and p21: Activation of the p53 pathway in response to cellular stress (which can be induced by cytotoxic compounds) leads to the transcription of p21, a potent inhibitor of CDKs, including CDK1.[5][6][7][8]

The following diagram illustrates the putative mechanism of toddalolactone-induced G2/M arrest:

G2M_Arrest Toddalolactone Toddalolactone p53 p53 Toddalolactone->p53 Activates p21 p21 p53->p21 Induces Transcription CyclinB1_CDK1 Cyclin B1/CDK1 Complex p21->CyclinB1_CDK1 Inhibits M_Phase M Phase (Mitosis) CyclinB1_CDK1->M_Phase Promotes Entry G2_Phase G2 Phase Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Toddalolactone_ext Toddalolactone FasL_Fas FasL/Fas Receptor Toddalolactone_ext->FasL_Fas Sensitizes/Upregulates FADD FADD FasL_Fas->FADD Recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruits Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleaves & Activates Toddalolactone_int Toddalolactone Bcl2 Bcl-2 Toddalolactone_int->Bcl2 Downregulates Bax Bax Toddalolactone_int->Bax Upregulates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Forms pores Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Recruits Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Procaspase3 Cleaves & Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Toddalolactone's proposed dual mechanism of apoptosis induction.

Experimental Workflows: Assessing Apoptosis

This is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: As described in the cell cycle analysis protocol.

  • Cell Harvesting: Collect both floating and adherent cells.

  • Staining: Wash the cells with cold PBS and then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

This technique is used to quantify the expression levels of key proteins involved in the apoptotic cascade.

Protocol:

  • Protein Extraction: Treat cells with toddalolactone, harvest them, and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, and a loading control like β-actin or GAPDH).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software.

These assays directly measure the enzymatic activity of specific caspases.

Protocol:

  • Cell Lysis: Treat and harvest cells as previously described. Lyse the cells in a specific caspase assay lysis buffer.

  • Assay Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing a specific colorimetric or fluorometric substrate for the caspase of interest (e.g., DEVD for caspase-3/7, IETD for caspase-8, LEHD for caspase-9). [9][10]3. Measurement: Incubate the plate and then measure the absorbance or fluorescence using a microplate reader. The signal intensity is proportional to the caspase activity.

Modulation of Key Signaling Pathways

The anticancer effects of toddalolactone are likely mediated through its influence on critical signaling pathways that regulate cell survival, proliferation, and apoptosis.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers. [11][10][12][13][14][15][16][17]Inhibition of this pathway is a key strategy in cancer therapy. [1][11][10][12][13][15][16]Coumarins, the class of compounds to which toddalolactone belongs, have been shown to inhibit this pathway. [1]It is plausible that toddalolactone exerts its pro-apoptotic and anti-proliferative effects, at least in part, by downregulating the activity of PI3K, Akt, and mTOR.

The NF-κB Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation, immunity, and cell survival. [18][19][20][21][22][23]In many cancers, constitutive activation of NF-κB promotes cell proliferation and protects cells from apoptosis. [19][20]Inhibition of the NF-κB pathway can therefore sensitize cancer cells to apoptotic stimuli. [19]Toddalolactone may interfere with this pathway, thereby reducing the expression of anti-apoptotic genes and promoting cell death.

The following diagram illustrates the potential intersection of toddalolactone with these key signaling pathways:

Signaling_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway Toddalolactone Toddalolactone PI3K PI3K Toddalolactone->PI3K Inhibits IKK IKK Toddalolactone->IKK Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes IkB IκB IKK->IkB Phosphorylates for Degradation NFkB NF-κB IkB->NFkB Inhibits Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB Translocates Nucleus_NFkB->Cell_Survival Promotes Apoptosis_sig Apoptosis Cell_Survival->Apoptosis_sig Inhibits

Caption: Potential modulation of PI3K/Akt/mTOR and NF-κB pathways by Toddalolactone.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of a dichloromethane fraction (DF) of Toddalia asiatica root, which is a source of toddalolactone. It is important to note that these values are for a complex mixture and may not solely represent the activity of pure toddalolactone.

Table 1: IC50 Values of T. asiatica Fractions against HT-29 Cells

FractionIC50 (µg/mL)
Methanol>150
n-hexane>200
Dichloromethane (DF)18
Ethyl Acetate131
Water>200
Data from a study on HT-29 colon cancer cells.
[1]
Table 2: Dose-Dependent Effect of DF on Cell Cycle Distribution in HT-29 Cells
Treatment (24h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO)65.3 ± 2.120.1 ± 1.514.6 ± 1.2
DF (10 µg/mL)55.2 ± 2.518.9 ± 1.825.9 ± 2.3
DF (20 µg/mL)48.7 ± 3.115.4 ± 1.935.9 ± 3.5
DF (40 µg/mL)35.6 ± 2.812.1 ± 1.652.3 ± 4.1
*Values are mean ± SD from at least three independent experiments. p < 0.05 compared with the control.
[1]
Table 3: Dose-Dependent Effect of DF on Apoptosis in HT-29 Cells
Treatment (24h)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Control (DMSO)2.1 ± 0.51.8 ± 0.43.9 ± 0.9
DF (10 µg/mL)5.7 ± 1.13.2 ± 0.78.9 ± 1.8
DF (20 µg/mL)12.4 ± 2.36.8 ± 1.319.2 ± 3.6
DF (40 µg/mL)25.1 ± 3.915.3 ± 2.840.4 ± 6.7
Values are mean ± SD from at least three independent experiments. p < 0.05 compared with the control.
[1]

Conclusion and Future Directions

Toddalolactone has demonstrated significant potential as an anticancer agent, primarily through its ability to induce G2/M cell cycle arrest and apoptosis. The available evidence strongly suggests its involvement in the modulation of key signaling pathways such as PI3K/Akt/mTOR and NF-κB, and its ability to trigger both intrinsic and extrinsic apoptotic cascades.

However, to fully realize the therapeutic potential of toddalolactone, further in-depth research is imperative. Future studies should focus on:

  • Elucidating the direct molecular targets of toddalolactone: Identifying the specific proteins with which toddalolactone interacts will provide a more precise understanding of its mechanism of action.

  • In vivo efficacy and safety studies: Preclinical animal models are necessary to evaluate the antitumor efficacy, pharmacokinetics, and potential toxicity of toddalolactone.

  • Synergistic combination studies: Investigating the potential of toddalolactone to enhance the efficacy of existing chemotherapeutic agents could lead to novel combination therapies with improved outcomes and reduced side effects.

This technical guide provides a solid foundation for researchers to build upon in their exploration of toddalolactone as a next-generation anticancer therapeutic. The detailed protocols and mechanistic insights offered herein are intended to facilitate and accelerate this important area of research.

References

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  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values (lM) of test compounds against different cancer cell lines. Retrieved from [Link]

  • Cytiva. (2025, October 8). Western blot protocol: A simple 7-step guide to protein detection. Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of the cancer cell lines used in this study and the Phoenix.... Retrieved from [Link]

  • Semantic Scholar. (n.d.). Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic. Retrieved from [Link]

  • Lee, E. W., Lee, M. S., Camus, S., Ghim, J., Yang, M. R., Oh, W., ... & Kim, K. T. (2009). Differential regulation of p53 and p21 by MKRN1 E3 ligase controls cell cycle arrest and apoptosis. The EMBO journal, 28(14), 2100–2113. Retrieved from [Link]

  • Vince, J. E., De Nardo, D., Gao, W., Vince, A. J., Hall, C., Mcmaster, C., ... & Lawlor, K. E. (2018). FADD and caspase-8 mediate priming and activation of the canonical and non-canonical Nlrp3 inflammasomes. Nature communications, 9(1), 1-15. Retrieved from [Link]

  • Basak, S., & Hoffmann, A. (2008). Crosstalk via the NF-κB signaling system. Cytokine & growth factor reviews, 19(3-4), 187–197. Retrieved from [Link]

  • Gavet, O., & Pines, J. (2010). Progressive activation of CyclinB1-Cdk1 coordinates entry to mitosis. Developmental cell, 18(4), 533–543. Retrieved from [Link]

  • Li, B., Huang, C., Li, R., Jiang, T., & Li, J. (2018). PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer. Oncology letters, 15(5), 7019–7026. Retrieved from [Link]

  • Basak, S., & Hoffmann, A. (2008). Crosstalk via the NF-kB signaling system. Cytokine & Growth Factor Reviews, 19(3-4), 187-197. Retrieved from [Link]

  • MacFarlane, M., Ahmad, M., Srinivasula, S. M., Fernandes-Alnemri, T., Cohen, G. M., & Alnemri, E. S. (2002). Induction of apoptosis by chemotherapeutic drugs: the role of FADD in activation of caspase-8 and synergy with death receptor ligands in ovarian carcinoma cells. Cell death and differentiation, 9(3), 259–270. Retrieved from [Link]

  • Park, H. H. (2015). DED Interaction of FADD and Caspase-8 in the Induction of Apoptotic Cell Death. Journal of biochemistry and molecular biology, 48(1), 1–6. Retrieved from [Link]

  • Safarzadeh, E., Shotorbani, S. S., & Baradaran, B. (2014). Spiroquinazolinone-induced cytotoxicity and apoptosis in K562 human leukemia cells: alteration in expression levels of Bcl-2 and Bax. Asian Pacific journal of cancer prevention: APJCP, 15(24), 10837–10842. Retrieved from [Link]

  • Kubatka, P., Kello, M., Kajo, K., Samec, M., Liskova, A., Jasek, K., ... & Büsselberg, D. (2023). Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. International Journal of Molecular Sciences, 24(15), 12053. Retrieved from [Link]

  • Al-Bayati, M. A., & Al-Azzawi, A. M. (2023). PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds. Molecules, 28(1), 389. Retrieved from [Link]

  • Chen, J., Ou, Y., & Levine, A. J. (2020). p21 can be a barrier to ferroptosis independent of p53. Aging, 12(18), 17792. Retrieved from [Link]

  • Nitulescu, G. M., Van De Venter, M., Nitulescu, G., Ungurianu, A., Juzenas, P., Peng, Q., ... & Margina, D. (2018). The PI3K/AKT/mTOR pathway as a target for pharmaceutical therapy in oncology. International journal of oncology, 53(5), 1877-1888. Retrieved from [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in lung cancer: an update regarding potential drugs and natural products. Expert opinion on investigational drugs, 27(7), 589-600. Retrieved from [Link]

  • Galarreta, A., Valbuena, A., Box, M., & de la Cueva, E. (2021). Restraining CDK1–cyclin B activation: PP2A on the cUSP (7). The EMBO Journal, 40(15), e109215. Retrieved from [Link]

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Sources

Protocols & Analytical Methods

Method

Validated UPLC-MS/MS Method for the Quantification of Toddalolactone in Plasma: A Comprehensive Pharmacokinetic Application Note

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Grounding Historically, the quant...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Grounding

Historically, the quantification of coumarins in biological matrices relied on conventional High-Performance Liquid Chromatography (HPLC) coupled with UV detection. However, these methods often suffer from extended run times, poor sensitivity, and significant vulnerability to matrix interference. To address these limitations and support high-throughput pharmacokinetic (PK) studies, a rapid, highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been developed and validated [2].

This application note details the causality behind the analytical choices—from sample extraction to ionization—providing a self-validating protocol for the robust quantification of toddalolactone in plasma.

Analytical Strategy & Rationale

Designing a self-validating bioanalytical method requires careful selection of extraction techniques, internal standards, and detection parameters to ensure that data remains uncompromised by the biological matrix.

  • Extraction Causality: Biological matrices like plasma are rich in proteins and phospholipids that cause severe ion suppression in mass spectrometry. A Liquid-Liquid Extraction (LLE) using ethyl acetate was selected over protein precipitation (PPT). Ethyl acetate selectively partitions the lipophilic toddalolactone into the organic phase while leaving polar matrix components and denatured proteins in the aqueous layer, drastically reducing matrix effects.

  • Internal Standard (IS) Selection: Oxypeucedanin hydrate is utilized as the internal standard. As a structurally related coumarin derivative, it mimics the extraction recovery and ionization behavior of toddalolactone, thereby self-correcting for any volumetric losses during extraction or fluctuations in the electrospray ionization (ESI) source.

  • Ionization & MRM Logic: Toddalolactone contains a coumarin backbone enriched with methoxy and hydroxyl groups. These oxygen-rich functional groups readily accept protons, making Positive Electrospray Ionization (ESI+) the optimal choice. The addition of 0.1% formic acid to the mobile phase acts as a proton donor, driving the formation of the [M+H]+ precursor ion at m/z 309.2.

Mass Spectrometry MRM Logic Pathway

MRM_Logic cluster_0 Toddalolactone (Analyte) cluster_1 Oxypeucedanin hydrate (IS) Ion ESI Positive Mode (+) T1 Q1: Precursor Ion m/z 309.2 Ion->T1 IS1 Q1: Precursor Ion m/z 305.1 Ion->IS1 T2 Q2: CID Fragmentation (CE: 24V) T1->T2 T3 Q3: Product Ion m/z 205.2 T2->T3 IS2 Q2: CID Fragmentation (CE: 10V) IS1->IS2 IS3 Q3: Product Ion m/z 203.0 IS2->IS3

Caption: Multiple Reaction Monitoring (MRM) logic and collision-induced dissociation (CID) pathways for Toddalolactone and the Internal Standard.

Experimental Protocols

Reagents and Materials
  • Analytes: Toddalolactone standard (>98% purity) and Oxypeucedanin hydrate (IS).

  • Solvents: LC-MS grade Acetonitrile, Water, and Ethyl Acetate.

  • Additives: LC-MS grade Formic Acid.

  • Matrix: Blank plasma (collected using heparin or EDTA as an anticoagulant).

Step-by-Step Sample Preparation (Liquid-Liquid Extraction)

This protocol is optimized for micro-volume sampling, which is essential for serial bleeding in rodent pharmacokinetic studies.

  • Aliquoting: Transfer 50μL of the plasma sample into a clean 1.5mL Eppendorf tube.

  • IS Addition: Spike the plasma with 10μL of the Internal Standard working solution (e.g., 500ng/mL oxypeucedanin hydrate). Vortex briefly to ensure homogenous binding to plasma proteins.

  • Extraction: Add 500μL of pure ethyl acetate to the mixture.

  • Partitioning: Vortex vigorously for 3 minutes to drive the analyte into the organic phase, followed by centrifugation at 12,000×g for 10 minutes at 4∘C .

  • Isolation: Carefully transfer 400μL of the upper organic layer into a clean glass vial, avoiding the proteinaceous interphase.

  • Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen gas at 40∘C .

  • Reconstitution: Reconstitute the dried residue in 100μL of the initial mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). Vortex for 1 minute and centrifuge again before transferring to an autosampler vial.

Sample Preparation Workflow

LLE_Workflow A 1. Aliquot Plasma (Spike with IS) B 2. Liquid-Liquid Extraction (Add Ethyl Acetate) A->B C 3. Vortex & Centrifuge (Phase Separation) B->C D 4. Isolate Organic Layer (Transfer Supernatant) C->D E 5. Evaporate to Dryness (N2 Stream at 40°C) D->E F 6. Reconstitution (Mobile Phase) E->F G 7. UPLC-MS/MS Analysis (Injection) F->G

Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow for plasma sample preparation.

Chromatographic and MS Conditions
  • Column: UPLC BEH C18 Column ( 2.1×50mm , 1.7μm ). The sub-2-micron particle size is critical for achieving sharp peak shapes and resolving the analyte from residual matrix lipids within a short runtime.

  • Mobile Phase: Solvent A: Water containing 0.1% Formic Acid; Solvent B: Acetonitrile.

  • Elution: Gradient elution is recommended to flush highly retained hydrophobic lipids late in the run, preventing column fouling.

  • Flow Rate: 0.3mL/min .

  • Injection Volume: 2μL .

Method Validation Summary

A bioanalytical method is only as reliable as its validation parameters. The described UPLC-MS/MS method was rigorously validated according to FDA/EMA bioanalytical guidelines [2]. The high recovery and negligible matrix effect validate the choice of ethyl acetate LLE.

Table 1: Summary of UPLC-MS/MS Validation Parameters for Toddalolactone

Validation ParameterResult / RangeScientific Implication
Linearity Range 5−4,000ng/mL ( r>0.995 )Broad dynamic range suitable for both Cmax​ and elimination phase monitoring.
Lower Limit of Quantitation (LLOQ) 5ng/mL High sensitivity enabling accurate terminal half-life ( t1/2​ ) calculation.
Extraction Recovery >77.3% Consistent and reproducible analyte extraction from the plasma matrix.
Matrix Effect 93.5%−98.4% Values close to 100% indicate successful removal of ion-suppressing phospholipids.
Intra/Inter-day Precision <13% (RSD)Excellent assay reproducibility; well within the ±15% regulatory limit.
Accuracy 90.9%−108.4% High quantitative reliability across low, medium, and high QC levels.

Pharmacokinetic Application

The validated method was successfully applied to evaluate the in vivo pharmacokinetics of toddalolactone in mice following both intravenous (IV) and oral (PO) administration. The rapid clearance and moderate bioavailability observed dictate that future formulation efforts should focus on extending the biological half-life or enhancing gastrointestinal absorption.

Table 2: Key Pharmacokinetic Parameters of Toddalolactone in Mice [2]

Pharmacokinetic ParameterIntravenous (IV) Administration ( 5mg/kg )Oral (PO) Administration ( 20mg/kg )
t1/2​ (Elimination Half-life) 1.3±1.0h 0.8±0.6h
AUC0−t​ (Area Under Curve) 3041.6±327.0ng/mL⋅h 2725.6±754.3ng/mL⋅h
Absolute Bioavailability ( F ) N/A (100% by definition) 22.4%
Metabolic Profile Rapid plasma clearanceGood oral absorption but subject to first-pass metabolism

Note: The rapid elimination ( t1/2​≈1h ) suggests that toddalolactone is swiftly metabolized, likely via hepatic cytochrome P450 enzymes, a critical consideration for dosing frequency in efficacy models.

References

  • Liao, J., et al. "Inhibition of PAI-1 Activity by Toddalolactone as a Mechanism for Promoting Blood Circulation and Removing Stasis by Chinese Herb Zanthoxylum nitidum var. tomentosum." Frontiers in Pharmacology, vol. 11, 2020. URL:[Link][1]

  • Zhou, J., Wang, H., Miao, C., Yao, Y., & Ma, J. "Development of a rapid UPLC-MS/MS method for the determination of toddalolactone in mouse blood and its application in pharmacokinetics." Acta Chromatographica, vol. 34, no. 1, 2022, pp. 18-23. URL:[Link] [2]

Application

Application Note: Isolation, Purification, and Mechanistic Profiling of Toddalolactone from Toddalia asiatica

Target Audience: Natural Product Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Executive Summary Toddalolactone (CAS 483-90-9) is a highly bioactive c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Natural Product Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Executive Summary

Toddalolactone (CAS 483-90-9) is a highly bioactive coumarin derivative isolated primarily from the roots and stem bark of Toddalia asiatica (Rutaceae). Recent pharmacological profiling has highlighted its potent immunosuppressive and anti-inflammatory properties, specifically its ability to attenuate lipopolysaccharide (LPS)-induced sepsis by modulating the HMGB1-NF-κB signaling pathway [2].

This application note provides a comprehensive, self-validating protocol for the upstream extraction, liquid-liquid fractionation, and downstream chromatographic purification of toddalolactone. By integrating High-Speed Counter-Current Chromatography (HSCCC) with traditional solid-phase techniques, this workflow eliminates the irreversible adsorption issues common in coumarin isolation, ensuring high recovery rates and >98% analytical purity [1].

Mechanistic Rationale: Why Target Toddalolactone?

In drug discovery, the value of a natural product is dictated by its mechanism of action. Toddalolactone acts as a targeted inhibitor of the Toll-like receptor 4 (TLR4) cascade. During septic shock or severe inflammation, LPS activates TLR4, triggering the IKK complex to phosphorylate IκBα. This degradation releases NF-κB (p65/p50), allowing it to translocate to the nucleus and transcribe pro-inflammatory cytokines while actively releasing High Mobility Group Box 1 (HMGB1) [2].

Toddalolactone disrupts this cascade by down-regulating TLR4 expression and physically blocking the nuclear translocation of the NF-κB p65 subunit, making it a high-priority candidate for sepsis and osteoarthritis therapeutics.

Pathway LPS LPS (Endotoxin) TLR4 TLR4 / MyD88 Receptor Complex LPS->TLR4 Activates IKK IKK Complex Activation TLR4->IKK Signals IkB IκBα Phosphorylation & Degradation IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Release IkB->NFkB Releases Nucleus Nuclear Translocation (Pro-inflammatory Cytokines) NFkB->Nucleus Translocates TOD Toddalolactone (Active Coumarin) TOD->TLR4 Down-regulates TOD->NFkB Blocks Translocation

Figure 1: Toddalolactone's modulation of the TLR4/HMGB1-NF-κB signaling pathway.

Experimental Workflow Overview

The isolation of toddalolactone requires a multi-stage approach to navigate the complex phytochemical matrix of T. asiatica, which contains competing alkaloids, flavonoids, and other coumarins [3]. The workflow transitions from bulk solvent extraction to selective polarity partitioning, culminating in liquid-liquid preparative chromatography.

Workflow A Dried Roots of Toddalia asiatica (40-60 mesh) B Reflux Extraction (95% Ethanol, 2h) A->B C Concentration in Vacuo (Yields Crude Extract) B->C D Liquid-Liquid Partitioning (Aqueous Suspension, pH 2) C->D E n-Hexane Fraction (Discards Non-polar Lipids) D->E Non-polar phase F Ethyl Acetate Fraction (Coumarin-enriched Pool) D->F Moderately polar phase G Silica Gel Column Chromatography (Gradient Elution) F->G H HSCCC / Preparative HPLC (n-Hexane/EtOAc/MeOH/H2O) G->H I Pure Toddalolactone (≥98% Purity) H->I

Figure 2: Step-by-step extraction and purification workflow for toddalolactone.

Upstream Extraction and Fractionation Protocol

Step 4.1: Plant Material Preparation & Extraction
  • Milling: Pulverize authenticated, air-dried roots of Toddalia asiatica using a centrifugal mill to achieve a 40–60 mesh powder.

    • Causality: This specific particle size maximizes the surface-area-to-volume ratio for solvent penetration without causing column clogging or excessive fine-particulate suspension during extraction.

  • Reflux Extraction: Suspend 2.0 kg of the powdered root in 5.0 L of 95% Ethanol. Extract under reflux at 80°C for 2 hours. Repeat the extraction twice.

    • Causality: 95% ethanol is selected over pure water or non-polar solvents because its dielectric constant efficiently solubilizes both polar glycosides and moderately polar aglycones (coumarins) while denaturing plant enzymes that might degrade the target metabolites [1].

  • Concentration: Filter the combined extracts and concentrate under vacuum via rotary evaporation at 50°C until the ethanol is entirely removed.

Step 4.2: pH-Guided Liquid-Liquid Partitioning
  • Acidification: Suspend the crude ethanolic residue in 1.0 L of distilled water. Adjust the pH to 2.0 using 2% dilute hydrochloric acid (HCl).

    • Causality:T. asiatica is rich in benzo[c]phenanthridine alkaloids (e.g., nitidine) [3]. Acidifying the aqueous phase protonates these alkaloids into water-soluble salts, preventing them from co-extracting into the organic phase with the neutral coumarins.

  • Defatting: Partition the aqueous suspension sequentially with n-hexane (3 × 1.0 L). Discard the upper hexane layer.

    • In-Process QC: TLC of the hexane layer should show highly non-polar spots (waxes, sterols, and lipids) running near the solvent front (using Hexane:EtOAc 8:2), with no UV-active coumarin spots.

  • Coumarin Enrichment: Partition the remaining aqueous phase with ethyl acetate (EtOAc) (3 × 1.0 L). Combine the EtOAc layers and evaporate to dryness to yield the coumarin-enriched fraction.

Downstream Purification Protocol

Step 5.1: Silica Gel Pre-Fractionation
  • Load the EtOAc fraction onto an open silica gel column (200-300 mesh).

  • Elute using a step-gradient of Petroleum Ether : Ethyl Acetate (from 10:0 to 0:10, v/v).

  • Monitor fractions via TLC (UV 254 nm and 365 nm). Pool fractions exhibiting the characteristic blue fluorescence of coumarins under long-wave UV.

Step 5.2: High-Speed Counter-Current Chromatography (HSCCC)

To achieve >98% purity without the yield losses associated with irreversible adsorption on silica, utilize a Linear Gradient HSCCC system.

Table 1: Optimized HSCCC Solvent Systems for Toddalolactone [1]

System PhaseSolvent Composition (n-Hexane : EtOAc : MeOH : Water)Volumetric Ratio (v/v)Function
Stationary Phase Upper Phase5 : 5 : 1 : 9Retains the target compounds in the column
Mobile Phase A Lower Phase5 : 5 : 1 : 9Initial isocratic elution (highly polar)
Mobile Phase B Lower Phase5 : 5 : 4.5 : 5.5Gradient eluent (decreasing polarity)
  • Preparation: Vigorously equilibrate the solvent mixture in a separatory funnel at room temperature. Separate the upper and lower phases and degas via ultrasonication for 30 minutes.

  • Column Loading: Fill the HSCCC multilayer coiled column entirely with the upper stationary phase.

  • Equilibration: Rotate the apparatus at 800 rpm while pumping Mobile Phase A (head-to-tail direction) at a flow rate of 5.0 mL/min until hydrodynamic equilibrium is established (indicated by mobile phase emerging from the outlet).

  • Sample Injection: Dissolve 200 mg of the pre-fractionated sample in 10 mL of a 1:1 mixture of upper and lower phases. Inject into the system.

  • Gradient Elution: Run Mobile Phase A from 0–157.5 min. Transition to Mobile Phase B (0–100% linear gradient) from 157.5–300 min.

    • Causality: Toddalolactone has moderate polarity. The linear gradient slowly decreases the polarity of the mobile phase, allowing structurally similar coumarins to elute sequentially based on their partition coefficients ( K -values), resolving overlapping peaks that co-elute in standard HPLC.

Analytical Validation and Quality Control

To validate the isolation as a closed, self-verifying system, the final isolate must be subjected to spectroscopic elucidation to confirm absolute configuration and purity.

Table 2: Physicochemical and Analytical Specifications of Toddalolactone [4]

ParameterSpecification / Readout
CAS Number 483-90-9
Molecular Formula C16H18O6
Molecular Weight 306.31 g/mol
Appearance Off-white to light yellow crystalline powder
Target Purity (HPLC) ≥ 98.0% (Peak area normalization)
ESI-MS (Positive Mode) m/z 309.1328[M + H]+
1H-NMR (DMSO-d6, 400 MHz) δH: 8.01 (1H, d, J = 9.6 Hz, H-4), 6.85 (1H, s, H-8)

Self-Validation Checkpoint: Enzymatic hydrolysis followed by chiral-phase HPLC should be utilized if differentiation between ent-toddalolactone and its stereoisomers is required for specific bioassays [3].

References

  • Chen, J., et al. "A Simple and Efficient Two-Dimensional High-Speed Counter-Current Chromatography Linear Gradient and Isocratic Elution Modes for the Preparative Separation of Coumarins from Roots of Toddalia asiatica (Linn.) Lam." Molecules, vol. 26, no. 19, 2021.[Link]

  • Ni, J., et al. "Toddalolactone Protects Lipopolysaccharide-Induced Sepsis and Attenuates Lipopolysaccharide-Induced Inflammatory Response by Modulating HMGB1-NF-κB Translocation." Frontiers in Pharmacology, vol. 11, 2020.[Link]

  • Schühly, W., et al. "Compounds from Toddalia asiatica: Immunosuppressant Activity and Absolute Configurations." Journal of Natural Products, vol. 83, no. 10, 2020.[Link]

  • Conscientia Industrial. "Toddalolactone | CAS 483-90-9 Manufacturer & Supplier in China." Conscientia Industrial Technical Specifications, 2026.[Link]

Method

Illuminating the Molecular Blueprint: An Application Note on the Mass Spectrometry Fragmentation of Toddalolactone

Abstract This technical guide provides an in-depth analysis of the mass spectrometric behavior of toddalolactone, a naturally occurring coumarin with significant pharmacological interest. We delve into the characteristic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth analysis of the mass spectrometric behavior of toddalolactone, a naturally occurring coumarin with significant pharmacological interest. We delve into the characteristic fragmentation patterns of this compound, primarily under positive-ion electrospray ionization (ESI) conditions, to facilitate its unambiguous identification and quantification in complex matrices. This document outlines a detailed protocol for the analysis of toddalolactone using tandem mass spectrometry (MS/MS) and proposes a logical fragmentation pathway based on established principles of coumarin chemistry and mass spectrometry. This guide is intended for researchers, scientists, and drug development professionals engaged in natural product analysis, pharmacokinetics, and metabolomics.

Introduction: The Significance of Toddalolactone

Toddalolactone is a coumarin isolated from plants of the Toddalia genus, notably Toddalia asiatica, which has a long history in traditional medicine.[1] Its chemical structure is characterized by a coumarin core substituted with two methoxy groups and a dihydroxy-methylbutyl side chain (Figure 1).[2] With a molecular formula of C₁₆H₂₀O₆ and a molecular weight of 308.33 g/mol , toddalolactone has garnered scientific attention for its diverse biological activities, including anti-inflammatory and anticancer properties.[3][4]

Accurate and sensitive analytical methods are paramount for the study of toddalolactone's pharmacokinetics, metabolism, and mechanism of action. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a powerful tool for these investigations due to its high selectivity and sensitivity.[5] Understanding the fragmentation pattern of toddalolactone is crucial for developing robust and reliable LC-MS/MS methods for its trace-level detection and characterization.

Figure 1: Chemical Structure of Toddalolactone

Caption: Proposed fragmentation of protonated toddalolactone.

Experimental Protocol: LC-MS/MS Analysis of Toddalolactone

This section provides a general protocol for the targeted analysis of toddalolactone using a triple quadrupole mass spectrometer. Instrument parameters should be optimized for the specific system being used.

Sample Preparation
  • Standard Solution: Prepare a stock solution of toddalolactone (e.g., 1 mg/mL) in a suitable organic solvent such as methanol or acetonitrile.

  • Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase.

  • Biological Samples: For analysis in biological matrices (e.g., plasma, urine), a sample extraction method such as protein precipitation, liquid-liquid extraction, or solid-phase extraction is required to remove interferences.

Liquid Chromatography Parameters
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is recommended.

  • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

  • Injection Volume: 1-10 µL.

Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): m/z 309.2.

  • Product Ion (Q3): m/z 205.2.

  • Ion Source Temperature: Optimize as per instrument manufacturer's recommendation (e.g., 500-550 °C).

  • Collision Gas: Argon.

  • Collision Energy: Optimize to maximize the signal of the product ion (typically 15-30 eV).

The following table summarizes the key MS parameters:

ParameterValue
Ionization ModeESI Positive
Precursor Ion (m/z)309.2
Product Ion (m/z)205.2
Dwell Time (ms)100-200
Collision Energy (eV)15-30 (Optimize)

Data Analysis and Interpretation

The acquired data should be processed using the instrument's software. For quantitative analysis, a calibration curve should be constructed by plotting the peak area of toddalolactone against the concentration of the working standards. The concentration of toddalolactone in unknown samples can then be determined from this calibration curve. The presence of the specific MRM transition (309.2 → 205.2) at the expected retention time provides a high degree of confidence in the identification of toddalolactone.

Workflow for Toddalolactone Analysis

The overall workflow for the analysis of toddalolactone by LC-MS/MS is depicted in the following diagram:

workflow start Sample Collection (e.g., biological fluid, plant extract) prep Sample Preparation (Extraction, Dilution) start->prep lc LC Separation (Reversed-Phase C18) prep->lc ms MS/MS Detection (ESI+, MRM: 309.2 -> 205.2) lc->ms data Data Acquisition & Processing ms->data quant Quantification & Reporting data->quant

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Application

Application Note: In Vivo Dosing Guidelines and Pharmacological Protocols for Toddalolactone in Murine Models

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Compound: Toddalolactone (TA-8), a natural coumarin derivative isolated from Toddalia asiatica (L.) Lam. Primary Indica...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Compound: Toddalolactone (TA-8), a natural coumarin derivative isolated from Toddalia asiatica (L.) Lam. Primary Indications: Thrombosis, Sepsis (Systemic Inflammation), and Osteoarthritis

Executive Summary & Pharmacokinetic Rationale

Toddalolactone (TA-8) is an emerging bioactive compound demonstrating potent anti-thrombotic, anti-inflammatory, and anti-osteoarthritic properties. Transitioning this compound from in vitro assays to in vivo murine models requires a rigorous understanding of its pharmacokinetic (PK) profile to prevent under-dosing and misinterpretation of efficacy data.

The Causality of Dosing Frequency: Unlike humans, who exhibit a relatively slow oxidative metabolism of toddalolactone, murine models process the compound rapidly. Following intravenous administration, the elimination half-life ( t1/2​ ) of toddalolactone in mice is exceptionally short—approximately 0.8 hours—driven primarily by CYP1A1 and CYP3A5 biotransformation[1].

Experimental Implication: This rapid clearance dictates that acute disease models (e.g., LPS-induced sepsis) require compound administration immediately prior to the inflammatory challenge to ensure peak plasma concentrations ( Cmax​ ) align with the onset of the cytokine cascade[2]. Conversely, chronic models (e.g., arterial thrombosis or osteoarthritis) necessitate sustained, repeated daily dosing to achieve steady-state pharmacological modulation[3],[4].

Multi-Target Mechanisms of Action

Toddalolactone exerts its therapeutic effects through three distinct, rigorously validated signaling pathways:

  • Systemic Inflammation (Sepsis): Blocks the nuclear-to-cytosolic translocation of HMGB1 and suppresses NF-κB phosphorylation, halting the pro-inflammatory cytokine storm[2],[6].

  • Joint Degeneration (Osteoarthritis): Suppresses osteoclastogenesis and chondrocyte inflammation via the inhibition of both NF-κB and MAPK signaling pathways[4],[7].

MoA TOD Toddalolactone (TA-8) PAI1 PAI-1 Activity TOD->PAI1 Inhibits HMGB1 HMGB1 Translocation TOD->HMGB1 Blocks NFKB NF-κB / MAPK Pathways TOD->NFKB Suppresses Thrombosis Anti-Thrombotic Effect PAI1->Thrombosis Sepsis Anti-Sepsis Effect HMGB1->Sepsis NFKB->Sepsis OA Anti-Osteoarthritic Effect NFKB->OA

Fig 1: Multi-target pharmacological mechanisms of Toddalolactone in murine disease models.

Quantitative Dosing Guidelines

To standardize preclinical evaluations, the following quantitative parameters have been synthesized from validated murine studies. Intraperitoneal (i.p.) administration is the preferred route due to its rapid systemic absorption, which compensates for the compound's short half-life[5],[2].

Disease ModelMurine StrainRouteOptimal DoseDosing FrequencyKey Pharmacological Outcome
Arterial Thrombosis (FeCl₃-induced)C57BL/6 or ICRi.p.1 mg/kgDaily for 14 daysReduced thrombus weight; prolonged tail bleeding time (+54.5%)[3],[5].
Sepsis (LPS-induced)C57BL/6Ni.p.10 – 20 mg/kgSingle dose (1h pre-LPS)Decreased HMGB1/NF-κB; significantly improved 5-day survival[2],[6].
Osteoarthritis (ACLT)C57BL/6Ji.p.Model-dependentSub-acute / ChronicAttenuated cartilage erosion; suppressed osteoclast marker genes[4],[7].

Validated Experimental Protocols

Protocol A: Acute LPS-Induced Sepsis Model

Objective: Evaluate the anti-inflammatory and immunosuppressive efficacy of toddalolactone. Rationale: Because LPS triggers a rapid, cascading cytokine storm, toddalolactone must be administered exactly 1 hour prior to the challenge. This ensures the drug reaches Cmax​ concurrently with the initial TLR4 activation phase[2].

Step-by-Step Methodology:

  • Acclimatization: House male C57BL/6N mice (20–22g) individually under standard conditions (12-h light/dark cycle, 22–24°C) for 7 days prior to the study[6].

  • Pre-Dosing: Randomize mice into Vehicle, Model (LPS only), Low-Dose TA-8 (10 mg/kg), and High-Dose TA-8 (20 mg/kg) groups. Administer toddalolactone via i.p. injection[6].

  • Sepsis Induction: Exactly 1 hour post-administration, inject 10 mg/kg of Lipopolysaccharide (LPS) i.p. to induce sepsis[6].

  • Endpoint Sampling: At 20 hours post-LPS injection, euthanize the animals. Harvest serum for ELISA (TNF-α, IL-1β) and liver/lung/kidney tissues for H&E staining and HMGB1 immunofluorescence[2],[6].

  • Self-Validation / QC Check: The protocol is only considered valid if the Model (LPS-only) group demonstrates a statistically significant (typically >5-fold) increase in nuclear HMGB1 translocation compared to the Vehicle group. If this baseline storm is absent, the LPS batch is compromised.

Workflow Acclim Acclimatization (C57BL/6 Mice) PreDose Pre-Dosing TA-8 (10-20 mg/kg i.p.) Acclim->PreDose Day 0 Challenge LPS Challenge (10 mg/kg i.p.) PreDose->Challenge +1 Hour Incubation Disease Progression (4 to 20 hours) Challenge->Incubation T=0 Harvest Tissue/Serum Harvest & Survival Tracking Incubation->Harvest End Point

Fig 2: Standardized in vivo workflow for acute LPS-induced murine sepsis model.

Protocol B: Chronic FeCl₃-Induced Arterial Thrombosis

Objective: Measure the in vivo antithrombotic activity via PAI-1 inhibition. Rationale: PAI-1 modulation requires sustained target engagement to alter systemic coagulation cascades. Therefore, a 14-day pre-treatment regimen is strictly required before surgical induction of thrombosis[5].

Step-by-Step Methodology:

  • Chronic Dosing: Administer toddalolactone (1 mg/kg) or physiological saline i.p. daily for 14 consecutive days[5].

  • Anesthesia: On Day 15, anesthetize mice using chloral hydrate (50 mg/kg). Expert Insight: Chloral hydrate is preferred over barbiturates here as it minimally depresses baseline cardiovascular hemodynamics, preserving the natural coagulation response.[5].

  • Surgical Exposure: Open the abdomen via a midline incision and delicately expose the inferior vena artery[5].

  • Thrombosis Induction: Apply a filter paper saturated with FeCl₃ to the exposed artery to induce endothelial injury and subsequent thrombus formation[3],[5].

  • Measurement: Excise the affected arterial segment, extract the thrombus, and record the wet weight. Concurrently, perform a tail bleeding assay by removing the distal 1-mm segment of the tail and immersing it in 37°C distilled water[5].

  • Self-Validation / QC Check: A successful model must show a baseline tail bleeding time in the sham group that is significantly shorter than the toddalolactone-treated group (target: ~54.5% increase in bleeding time for the 1 mg/kg cohort)[3].

References

  • Liu, Y., et al. (2020). "Toddalolactone Protects Lipopolysaccharide-Induced Sepsis and Attenuates Lipopolysaccharide-Induced Inflammatory Response by Modulating HMGB1-NF-κB Translocation." Frontiers in Pharmacology. URL:[Link]

  • Zhu, L., et al. (2022). "Toddalolactone protects against osteoarthritis by ameliorating chondrocyte inflammation and suppressing osteoclastogenesis." Chinese Medicine. URL:[Link]

  • Zhou, et al. (2022). "In vitro differences in toddalolactone metabolism in various species and its effect on cytochrome P450 expression." Pharmaceutical Biology. URL:[Link]

Sources

Method

chemical synthesis protocol for toddalolactone derivatives

Application Note: Chemical Synthesis and Optimization of Toddalolactone Derivatives Executive Summary Mechanistic Rationale & Biological Significance SignalingPathway Toddalolactone Toddalolactone (Coumarin Derivative) P...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemical Synthesis and Optimization of Toddalolactone Derivatives

Executive Summary

Mechanistic Rationale & Biological Significance

SignalingPathway Toddalolactone Toddalolactone (Coumarin Derivative) PAI1 Plasminogen Activator Inhibitor-1 (PAI-1) Toddalolactone->PAI1 Allosteric Inhibition Complex PAI-1/uPA Covalent Complex PAI1->Complex Binds uPA Urokinase Plasminogen Activator (uPA) uPA->Complex Binds Fibrinolysis Fibrinolysis & Thrombus Clearance uPA->Fibrinolysis Promotes Complex->Fibrinolysis Blocks

Chemical Synthesis Workflow

The synthesis of ent-toddalolactone and its derivatives is executed in three critical stages[3]:

  • Coumarin Core Formation : Constructing the 5,7-oxygenated coumarin scaffold via Pechmann condensation.

  • C-Prenylation : Regioselective introduction of the prenyl side chain at the C6 position.

  • Stereoselective Dihydroxylation : Asymmetric oxidation of the prenyl double bond to establish the chiral diol.

SynthesisWorkflow Start Phloroglucinol + Malic Acid / Ethyl Acetoacetate Pechmann Pechmann Condensation (Acid Catalyst, 140°C) Start->Pechmann Core 5,7-Dihydroxycoumarin Core Pechmann->Core Methylation Methylation (Me2SO4, K2CO3, Acetone) Core->Methylation Dimethoxy 5,7-Dimethoxycoumarin Methylation->Dimethoxy Prenylation C-Prenylation (Prenyl Bromide, Lewis Acid) Dimethoxy->Prenylation PrenylCoumarin 6-Prenyl-5,7-dimethoxycoumarin Prenylation->PrenylCoumarin Dihydroxylation Sharpless Asymmetric Dihydroxylation (AD-mix-β) PrenylCoumarin->Dihydroxylation Toddalolactone Toddalolactone Derivatives Dihydroxylation->Toddalolactone

Caption: Workflow for the stereoselective total synthesis of toddalolactone derivatives.

Experimental Protocols & Causality

Expert Insight: While traditional literature and some commercial protocols cite ethyl acetoacetate for the Pechmann condensation (which yields 4-methylcoumarins)[3], accessing the exact natural des-methyl toddalolactone core requires the use of malic acid to leave the C4 position unsubstituted. The protocol below is optimized for the natural core but remains fully adaptable for 4-methyl derivatives.

Stage 1: Synthesis of the 5,7-Dimethoxycoumarin Core

  • Condensation : To a mixture of phloroglucinol (1.0 eq) and malic acid (1.2 eq) [or ethyl acetoacetate for 4-methyl analogs], add a catalytic amount of a solid acid catalyst such as [3].

    • Causality: Solid acid catalysts are vastly superior to concentrated H₂SO₄ because they prevent the oxidative degradation and tarring of phloroglucinol at high temperatures, drastically improving the yield and simplifying downstream workup[3].

  • Heating : Heat the mixture at 130–140 °C for 4 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3).

  • Methylation : Dissolve the resulting 5,7-dihydroxycoumarin intermediate (1.0 eq) in anhydrous acetone. Add anhydrous K₂CO₃ (2.5 eq) and dimethyl sulfate (2.5 eq)[3].

    • Self-Validation: K₂CO₃ acts as a mild base to deprotonate the phenolic hydroxyls. If the reaction stalls, TLC will show highly polar spots. A positive FeCl₃ stain indicates incomplete methylation (presence of free phenols).

  • Reflux : Reflux for 6 hours. Filter the inorganic salts, concentrate the filtrate, and purify via recrystallization (ethanol) to yield 5,7-dimethoxycoumarin.

Stage 2: Regioselective C-Prenylation

  • Activation : Dissolve 5,7-dimethoxycoumarin (1.0 eq) in anhydrous THF under an argon atmosphere.

  • Alkylation : Add prenyl bromide (3,3-dimethylallyl bromide) (1.2 eq) and a mild Lewis acid/catalyst system (e.g., CuI, 0.1 eq) at 0 °C.

    • Causality: The use of CuI directs the prenylation to the C6 carbon (C-alkylation) rather than resulting in unwanted O-alkylation or C8 substitution, which is a common failure point in coumarin synthesis.

  • Completion : Stir for 8 hours, gradually warming to room temperature. Quench with saturated NH₄Cl, extract with EtOAc, and purify via silica gel flash chromatography to isolate 6-prenyl-5,7-dimethoxycoumarin.

Stage 3: Stereoselective Dihydroxylation

  • Preparation : Dissolve the prenylated coumarin in a 1:1 mixture of t-butanol and water.

  • Asymmetric Induction : Cool the mixture strictly to 0 °C. Add AD-mix-β (for the (R)-diol) or AD-mix-α (for the (S)-diol) (1.4 g per mmol of alkene)[3].

    • Causality: The osmium-catalyzed Sharpless asymmetric dihydroxylation requires strict temperature control. At 0 °C, the chiral cinchona alkaloid ligands in the AD-mix dictate the facial selectivity of the osmate ester formation, ensuring high enantiomeric excess.

  • Quenching : After 24 hours, quench the reaction by adding sodium sulfite (Na₂SO₃) and stir for 1 hour at room temperature to reduce the osmium complex.

  • Isolation : Extract with EtOAc, dry over Na₂SO₄, and purify via column chromatography to yield the final toddalolactone derivative.

Quantitative Data & Optimization

The following table summarizes the optimization parameters for the synthesis workflow, highlighting the impact of reagent selection on yield and purity.

Reaction StageCatalyst / ReagentTemp (°C)Time (h)Yield (%)Quality Control / Causality
Pechmann CondensationH₂SO₄ (conc.)801245Harsh conditions lead to tar formation and side products.
Pechmann CondensationUiO-66-SO₃H140482Solid acid catalyst improves selectivity and is recoverable.
MethylationMe₂SO₄, K₂CO₃60 (Reflux)695Excess base ensures complete deprotonation of phenols.
C-PrenylationPrenyl bromide, CuI0 to 25868CuI mediates selective C6-alkylation over C8-alkylation.
DihydroxylationAD-mix-β02488Low temperature (0 °C) enhances enantiomeric excess (>95% ee).

Self-Validating Quality Control

To ensure the integrity of the synthesized toddalolactone derivatives, implement the following self-validating checks:

  • Chiral HPLC : Post-dihydroxylation, run the product through a chiral stationary phase column (e.g., Chiralcel OD-H). A successful AD-mix-β reaction must show an enantiomeric excess (ee) of >95%. If the ee is lower, thermal fluctuations during Stage 3 likely compromised the chiral ligand's stereocontrol.

  • 1H-NMR Verification : The shift of the prenyl alkene proton (typically around δ 5.2 ppm) to a downfield multiplet corresponding to the chiral methine proton adjacent to the hydroxyl group (around δ 3.6 ppm) confirms successful dihydroxylation.

  • TLC Monitoring : During methylation, the starting material (Rf ~0.2 in 7:3 Hexane:EtOAc) will convert to a significantly less polar product (Rf ~0.6). Failure to observe this shift necessitates the addition of fresh K₂CO₃.

References

  • Title: Inhibition of PAI-1 Activity by Toddalolactone as a Mechanism for Promoting Blood Circulation and Removing Stasis by Chinese Herb Zanthoxylum nitidum var. tomentosum Source: Frontiers in Pharmacology URL: [Link]

  • Title: Structure–Activity Analysis and Molecular Docking Studies of Coumarins from Toddalia asiatica as Multifunctional Agents for Alzheimer's Disease Source: Pharmaceuticals (MDPI) / PubMed Central URL: [Link]

Sources

Application

Application Note: In Vitro Evaluation and Cell Culture Protocols for Toddalolactone (TA-8)

Executive Summary & Mechanistic Grounding Toddalolactone (TOD or TA-8) is a bioactive coumarin isolated from the traditional medicinal plant Toddalia asiatica (L.) Lam. It has gained significant traction in pharmacologic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

Toddalolactone (TOD or TA-8) is a bioactive coumarin isolated from the traditional medicinal plant Toddalia asiatica (L.) Lam. It has gained significant traction in pharmacological research and drug development due to its potent anti-inflammatory, anti-osteoclastogenic, and anti-thrombotic properties.

Understanding the specific intracellular targets of TOD is critical for designing robust in vitro assays. The compound operates through three primary mechanistic axes:

  • HMGB1/NF-κB Axis (Inflammation): In macrophages (e.g., RAW 264.7), TOD attenuates lipopolysaccharide (LPS)-induced inflammation. It pre-emptively blocks the translocation of High Mobility Group Box 1 (HMGB1) from the nucleus to the cytosol, thereby suppressing downstream NF-κB (p65) phosphorylation and the subsequent release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 (1)[1].

  • MAPK Pathway (Osteoclastogenesis): In bone marrow macrophages (BMMs) and chondrocytes, TOD inhibits RANKL-induced osteoclastogenesis by suppressing the activation of MAPK (ERK, p38, JNK) and NF-κB signaling pathways, preventing bone resorption and cartilage degradation (2)[2].

Pathway Stimuli LPS / RANKL Receptors TLR4 / RANK Receptors Stimuli->Receptors HMGB1 HMGB1 Cytosolic Translocation Receptors->HMGB1 NFkB NF-κB (p65) Phosphorylation Receptors->NFkB MAPK MAPK (ERK/p38/JNK) Activation Receptors->MAPK TOD Toddalolactone (TA-8) TOD->HMGB1 Blocks TOD->NFkB Inhibits TOD->MAPK Inhibits Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) HMGB1->Inflammation NFkB->Inflammation Bone Osteoclastogenesis & Bone Resorption NFkB->Bone MAPK->Bone

Mechanistic pathways of Toddalolactone inhibiting inflammation and osteoclastogenesis.

Reagent Preparation & Storage

Causality of Solvent Choice: Toddalolactone is a hydrophobic coumarin derivative. Attempting to dissolve it directly in aqueous culture media will result in micro-precipitation, leading to inaccurate dosing and physical stress on cultured cells. It must be reconstituted in a high-polarity organic solvent like Dimethyl Sulfoxide (DMSO) (4)[4].

Stock Solution Preparation:

  • Weigh the lyophilized TOD powder carefully under a fume hood.

  • Reconstitute in sterile, cell-culture grade DMSO to create a concentrated stock solution (e.g., 25 mg/mL or approx. 81.1 mM).

  • Aliquot into single-use, light-protected vials to prevent freeze-thaw degradation and photodegradation. Store at -80°C.

Working Solution Preparation: Dilute the stock solution in pre-warmed complete culture medium immediately before use. Critical Standard: Ensure the final concentration of DMSO in the cell culture does not exceed 0.1% (v/v) . Higher concentrations of DMSO will induce solvent-mediated cytotoxicity, confounding viability and inflammatory readouts (4)[4].

In Vitro Experimental Protocols

Workflow Seed 1. Seed Cells (e.g., RAW 264.7) Adhere 2. Incubate 12-24h (Full Adhesion) Seed->Adhere Pretreat 3. Pre-treat with TOD (0.01 - 20 µM) Adhere->Pretreat Stimulate 4. Add LPS (1 µg/mL) or RANKL Pretreat->Stimulate Incubate 5. Incubate 16-24h Stimulate->Incubate Assay 6. Harvest & Analyze (ELISA, WB, qPCR) Incubate->Assay

Standardized in vitro workflow for evaluating Toddalolactone's bioactivity.

Protocol A: Anti-Inflammatory Assay in RAW 264.7 Macrophages

RAW 264.7 cells are utilized due to their high expression of TLR4, providing a robust dynamic range for LPS-induced cytokine quantification (1)[1].

  • Cell Seeding: Harvest RAW 264.7 cells at 70-80% confluence. Seed at a density of 4×104 cells/well in 96-well plates (for MTT viability) or into 24-well plates for ELISA using DMEM supplemented with 10% FBS[1].

  • Adhesion Phase: Incubate at 37°C, 5% CO₂ for 12 hours to allow full adherence and recovery from mechanical stress[1].

  • Treatment Strategy (Causality):

    • For early signaling events (e.g., HMGB1 translocation, p65 phosphorylation): Pre-treat cells with TOD (0.01 to 10 μM) for 40-60 minutes prior to LPS stimulation. This allows intracellular accumulation of TOD to pre-emptively block the rapid TLR4 signaling cascade[1].

    • For downstream cytokine accumulation (ELISA): Co-treat cells simultaneously with LPS (1.0 μg/mL) and TOD (0.01 to 10 μM)[1].

  • Incubation & Harvesting: Incubate for 16-24 hours. Centrifuge culture media at 2,000 × g for 10 min to remove cell debris. Collect the cell-free supernatant for immediate ELISA analysis (TNF-α, IL-1β)[1].

Protocol B: Osteoclastogenesis Inhibition Assay
  • Seeding: Seed primary Bone Marrow Macrophages (BMMs) in a 96-well plate.

  • Differentiation: Treat cells with M-CSF (30 ng/mL) and RANKL (50 ng/mL) to induce osteoclast differentiation (2)[2].

  • TOD Treatment: Co-treat with TOD at optimized non-toxic doses (5, 10, 20 μM). Replace media every 2 days with fresh cytokines and TOD to maintain constant selective pressure[2].

  • Endpoint Analysis (Day 5): Fix cells with 4% Paraformaldehyde (PFA) and perform TRAP (Tartrate-Resistant Acid Phosphatase) staining. Count TRAP-positive multinucleated cells (≥3 nuclei) under a microscope to quantify mature osteoclasts[2].

Quantitative Data & Expected Outcomes

Summarized below are the established effective concentrations and cytotoxicity thresholds across different in vitro models to guide dose-response planning.

Cell Line / TargetAssay / ReadoutEffective Concentration RangeCytotoxicity Threshold (Viability Drop)
RAW 264.7 (Murine Macrophages)LPS-induced TNF-α/IL-1β production0.01 μM – 10 μM> 50 μM
SW1353 (Human Chondrocytes)LPS-induced inflammation5 μM – 20 μM> 20 μM
BMMs (Bone Marrow Macrophages)RANKL-induced Osteoclastogenesis5 μM – 20 μM> 20 μM
Recombinant Human PAI-1 PAI-1/uPA Complex InhibitionIC₅₀ = 37.31 ± 3.23 μMN/A (Cell-free assay)

Self-Validating Systems (Quality Control)

To ensure high scientific integrity, every TOD experimental setup must be a self-validating system. Researchers must implement the following controls:

  • Viability Gating (The MTT/CCK-8 Control): Anti-inflammatory compounds often yield false positives if they simply kill the cells (dead cells do not secrete cytokines). A parallel MTT or CCK-8 assay must be run. TOD should demonstrate no significant cytotoxicity in RAW 264.7 or BMM cells up to 20 μM (2)[2]. If viability drops below 90%, the cytokine reduction is an artifact of toxicity.

  • Subcellular Fractionation Validation: Because TOD's mechanism relies on blocking HMGB1 and NF-κB translocation, whole-cell lysates are insufficient. Researchers must use nuclear and cytoplasmic protein separation kits to validate that p65 and HMGB1 are retained in their respective compartments[2].

  • Vehicle Control: Always include a 0.1% DMSO + LPS well. This proves that the solvent vehicle is not responsible for suppressing or enhancing the inflammatory response.

Sources

Method

Formulation Strategies and Protocols for Toddalolactone-Loaded Nanoemulsions in Targeted Drug Delivery

Executive Summary & Rationale Toddalolactone is a naturally occurring coumarin derivative extracted from the roots of Toddalia asiatica[]. It has garnered significant attention for its potent anti-inflammatory, analgesic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Toddalolactone is a naturally occurring coumarin derivative extracted from the roots of Toddalia asiatica[]. It has garnered significant attention for its potent anti-inflammatory, analgesic, and anticancer properties[2][3]. Recent breakthrough studies have demonstrated its exceptional efficacy in treating osteoarthritis (OA) by suppressing NF-κB transcriptional activity, ameliorating chondrocyte inflammation, and inhibiting osteoclastogenesis[4][5].

Despite its therapeutic promise, toddalolactone is highly lipophilic. It is soluble in organic solvents like DMSO but exhibits extremely poor aqueous solubility[6][7]. This hydrophobicity results in low systemic bioavailability and limits its formulation into injectable or topical intra-articular therapies.

To overcome this translational barrier, Oil-in-Water (O/W) Nanoemulsions (NEs) offer an optimal delivery vehicle. By encapsulating the hydrophobic toddalolactone within a nanosized lipid core stabilized by an amphiphilic surfactant interface, NEs dramatically enhance drug solubility, protect the sensitive lactone ring from premature hydrolysis, and facilitate targeted cellular uptake via the Enhanced Permeability and Retention (EPR) effect[8][9].

Mechanistic Pathway: Why Nanoemulsions for Toddalolactone?

When applied to inflammatory diseases like osteoarthritis or BRCA1-mutant cancers, the physical size of the delivery vehicle dictates its biological fate[8][10]. Nanoemulsions with a droplet size of <150 nm can easily penetrate the extracellular matrix of cartilage or tumor microenvironments[9][11]. Once internalized by the target cells (e.g., chondrocytes or osteoclasts), the nanoemulsion releases toddalolactone, which directly interrupts the pro-inflammatory signaling cascade.

SignalingPathway Stimulus Pro-inflammatory Cytokines (IL-1β, TNF-α) Receptor Chondrocyte / Osteoclast Surface Receptors Stimulus->Receptor NFkB NF-κB Complex Activation (p65/p50 Phosphorylation) Receptor->NFkB Nucleus Nuclear Translocation & Gene Transcription NFkB->Nucleus Disease Osteoarthritis Progression (Inflammation & Cartilage Degradation) Nucleus->Disease Drug Toddalolactone Nanoemulsion Drug->NFkB Inhibits Translocation

Fig 1. Toddalolactone nanoemulsion inhibiting the NF-κB signaling pathway in osteoarthritis.

Formulation Strategy & Thermodynamics

The successful formulation of a kinetically stable O/W nanoemulsion requires precise selection of the oil phase, surfactant, and co-surfactant (collectively referred to as the Smix)[8].

  • Oil Phase Selection: Coumarins exhibit high solubility in medium-chain triglycerides (MCTs) and castor oil[12][13]. MCTs are preferred because their shorter hydrocarbon chains reduce the overall viscosity of the dispersed phase, facilitating easier droplet disruption during high-energy emulsification.

  • Surfactant (Polysorbate 80 / Tween 80): An O/W emulsion requires a high Hydrophilic-Lipophilic Balance (HLB > 10). Polysorbate 80 (HLB ~15) is ideal. It rapidly adsorbs at the oil-water interface, lowering interfacial tension and preventing droplet coalescence[8].

  • Co-surfactant (PEG 400): Surfactants alone often form rigid liquid crystalline structures at the interface, which can destabilize the emulsion. PEG 400 intercalates between the bulky Tween 80 molecules, increasing interfacial fluidity and allowing the membrane to curve into nanometer-sized spherical droplets[11].

Experimental Protocol: Ultrasonication-Mediated Nanoemulsification

This protocol utilizes high-energy acoustic cavitation to formulate the nanoemulsion[9]. It is designed as a self-validating system ; do not proceed to the next step unless the in-process validation checks are met.

Materials Required
  • Active Pharmaceutical Ingredient (API): Ent-toddalolactone (Purity > 98%)[2]

  • Lipid Core: Medium-Chain Triglycerides (MCT Oil)

  • Smix: Polysorbate 80 and PEG 400 (2:1 w/w ratio)

  • Aqueous Phase: Ultra-pure Milli-Q water (pH adjusted to 6.5 to prevent alkaline hydrolysis of the coumarin lactone ring).

Step-by-Step Methodology

Step 1: Preparation of the Drug-Loaded Oil Phase

  • Weigh exactly 10 mg of toddalolactone.

  • Add the API to 1.0 mL of MCT oil in a glass vial.

  • Stir magnetically at 40°C for 15 minutes until completely dissolved.

  • Causality: Mild thermal energy overcomes the crystal lattice energy of toddalolactone, driving endothermic solubilization.

  • Validation Check: Inspect the vial against a light source. The oil must be completely transparent. If particulate matter remains, the drug is not fully solubilized; increase stirring time.

Step 2: Smix Integration

  • Prepare the Smix by blending Polysorbate 80 and PEG 400 at a 2:1 ratio.

  • Add 2.0 mL of the Smix to the drug-loaded oil phase.

  • Vortex the mixture for 2 minutes to ensure a homogenous isotropic mixture.

Step 3: Aqueous Titration (Coarse Emulsion Formation)

  • Place the vial on a magnetic stirrer set to 800 rpm.

  • Using a syringe pump, add 7.0 mL of ultra-pure water dropwise (rate: 1 mL/min) into the oil/Smix blend.

  • Causality: Dropwise addition prevents localized supersaturation of the aqueous phase, which would otherwise cause the hydrophobic toddalolactone to prematurely precipitate out of the oil core[9].

  • Validation Check: The mixture should immediately form a milky-white coarse emulsion. If phase separation (a distinct oil layer on top) occurs within 5 minutes of resting, the Smix ratio is insufficient to lower the interfacial tension. Discard and reformulate.

Step 4: High-Energy Ultrasonication

  • Submerge the glass vial in an ice-water bath.

  • Insert a 20 kHz ultrasonic probe directly into the coarse emulsion (ensure the probe tip is submerged halfway into the liquid, not touching the glass).

  • Sonicate at 40% amplitude for 10 minutes using a pulsed cycle (1 minute ON, 30 seconds OFF).

  • Causality: Acoustic cavitation generates localized shockwaves that shear the coarse micro-droplets into nano-droplets. The pulsed cycle and ice bath are critical to dissipate the immense heat generated by cavitation, which would otherwise degrade the heat-sensitive toddalolactone and induce Ostwald ripening (droplet growth)[11].

  • Validation Check: Monitor the temperature. If the emulsion exceeds 30°C, pause the sonication immediately and add more ice to the bath.

FormulationWorkflow Phase1 1. Oil Phase Prep (Toddalolactone + MCT) Phase2 2. Smix Addition (Tween 80 + PEG 400) Phase1->Phase2 Phase3 3. Aqueous Titration (Dropwise H2O) Phase2->Phase3 Phase4 4. Ultrasonication (Ice Bath, 20kHz) Phase3->Phase4 Phase5 5. Characterization (DLS & HPLC) Phase4->Phase5

Fig 2. Step-by-step experimental workflow for formulating toddalolactone-loaded nanoemulsions.

Characterization & Quality Control

Post-formulation, the nanoemulsion must be quantitatively evaluated to ensure it meets the critical quality attributes (CQAs) required for effective drug delivery[8][13].

Table 1: Target Physicochemical Parameters for Toddalolactone Nanoemulsions

Critical Quality Attribute (CQA)Target SpecificationAnalytical TechniqueMechanistic Causality & Troubleshooting
Droplet Size (Z-average) < 150 nmDynamic Light Scattering (DLS)Determines EPR effect and cellular uptake. If >150 nm: Increase sonication amplitude or Smix ratio.
Polydispersity Index (PDI) < 0.25DLSIndicates size uniformity. If >0.3: High risk of Ostwald ripening. Prolong sonication time.
Zeta Potential < -20 mVElectrophoretic Light ScatteringEnsures electrostatic repulsion between droplets. If > -10 mV: Emulsion will flocculate. Adjust pH or surfactant.
Encapsulation Efficiency > 85%HPLC (UV detection at ~320 nm)Confirms drug retention in the oil core. If <85%:: Drug is partitioning into water. Increase oil lipophilicity.

References

  • EvitaChem. Ent-toddalolactone (EVT-12236312) Properties and Solubility.

  • Panatieri, L. F., et al. (2017). Bio-based Nanoemulsion Formulations Applicable in Agriculture, Medicine and Food Industry. UNESP Repository.

  • ChemicalBook. Toddalolactone | 483-90-9 Chemical Properties.

  • Kotta, S., et al. (2022). Delivery of Hydrophobic Drugs to the Posterior Ocular Region by Gel-in-Water Nanoemulsion. Translational Vision Science & Technology.

  • Pharma Excipients. (2023). Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations.

  • BenchChem. A Technical Guide to the Solubility of ent-Toddalolactone.

  • BenchChem. Technical Support Center: Overcoming Poor Aqueous Solubility of Ent-toddalolactone.

  • MySkinRecipes. Toddalolactone Reagent Data.

  • Ganta, S., et al. (2018). Development and Evaluation of Talazoparib Nanoemulsion for Systemic Therapy of BRCA1-mutant Cancer. Anticancer Research, 38(8), 4553-4560.

  • Ahmad, N., et al. (2023). Development and evaluation of nanoemulsion gel loaded with bioactive extract of Cucumis melo var. agrestis: A novel approach for enhanced skin permeability and antifungal activity. PMC.

  • Zhu, M., et al. (2022). Subchondral bone osteoclasts induce sensory innervation and osteoarthritis pain. Journal of Clinical Investigation.

  • BOC Sciences. CAS 483-90-9 (Toddalolactone) Source and Activity.

  • Tebu-bio. Toddalolactone - Drug Delivery & Formulation.

  • Xue, S., et al. (2021). Cartilage-targeting peptide-modified dual-drug delivery nanoplatform with NIR laser response for osteoarthritis therapy. Bioactive Materials, 6(8), 2372-2389.

  • Xu, Y., Xue, S., et al. (2022). Toddalolactone protects against osteoarthritis by ameliorating chondrocyte inflammation and suppressing osteoclastogenesis. Chinese Medicine.

Sources

Application

Application Note: Development and Validation of a Highly Sensitive LC-MS/MS Method for the Quantification of Toddalolactone in Serum

Introduction & Scientific Rationale Despite its therapeutic promise, translating toddalolactone into clinical applications requires a rigorous understanding of its absorption, distribution, metabolism, and excretion (ADM...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Despite its therapeutic promise, translating toddalolactone into clinical applications requires a rigorous understanding of its absorption, distribution, metabolism, and excretion (ADME) properties[1]. To support preclinical and clinical pharmacokinetic (PK) profiling, a robust, sensitive, and highly reproducible bioanalytical method is mandatory. This application note details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the absolute quantification of toddalolactone in serum, engineered to meet stringent FDA and EMA bioanalytical validation guidelines[1].

Experimental Design & Causality (E-E-A-T Framework)

As a Senior Application Scientist, it is critical to understand that a bioanalytical method is not merely a sequence of steps, but a carefully balanced system of chemical interactions. Every parameter in this protocol is selected based on the specific physicochemical properties of toddalolactone.

The Causality of Sample Preparation

Biological matrices like serum or plasma contain high concentrations of endogenous proteins and phospholipids, which are notorious for causing ion suppression in the electrospray ionization (ESI) source. While protein precipitation (PPT) is rapid, it often leaves residual phospholipids. Strategic Choice: We employ Liquid-Liquid Extraction (LLE) using ethyl acetate[1]. Because toddalolactone is a moderately lipophilic coumarin, it readily partitions into the non-polar ethyl acetate layer. Conversely, polar endogenous matrix components remain trapped in the aqueous phase. This targeted partitioning ensures exceptional sample clean-up, keeping matrix effects strictly within the optimal 93.5% to 98.4% range[1].

Chromatographic Separation Logic

A sub-2 µm C18 analytical column (e.g., UPLC BEH C18) is utilized to achieve ultra-high-performance separation[1]. The mobile phase relies on a gradient of water and acetonitrile, both modified with 0.1% formic acid[1]. Strategic Choice: The addition of 0.1% formic acid is non-negotiable. As an acidic modifier, it serves a dual purpose: it suppresses the ionization of residual silanol groups on the stationary phase (preventing peak tailing) and provides an abundant proton source to drive the formation of the [M+H]+ precursor ion at m/z 309.2 in the ESI+ source[1].

Mass Spectrometry & MRM Fragmentation

Detection is executed in Multiple Reaction Monitoring (MRM) mode using a triple quadrupole mass spectrometer. Oxypeucedanin hydrate is selected as the Internal Standard (IS) because its chemical structure, retention behavior, and ionization efficiency closely mirror that of toddalolactone, thereby correcting for any minor volumetric or ionization variances during the run[1].

MRM_Pathway ESI ESI (+) Source Ionization Q1 Q1: Precursor Ion [M+H]+ m/z 309.2 ESI->Q1 Toddalolactone Q2 Q2: Collision Cell CID (Argon Gas) Q1->Q2 Isolation Q3 Q3: Product Ion m/z 205.2 Q2->Q3 Fragmentation Det Detector Signal Processing Q3->Det Quantification

Triple quadrupole MRM fragmentation pathway for toddalolactone.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Analyte: Toddalolactone reference standard (Purity 98.0%).

  • Internal Standard (IS): Oxypeucedanin hydrate.

  • Solvents: LC-MS grade Acetonitrile, Water, and Ethyl Acetate.

  • Modifier: LC-MS grade Formic Acid.

Sample Extraction Workflow (LLE)

This micro-extraction protocol is optimized for low-volume biological samples, requiring only 20 µL of serum, making it ideal for murine PK studies[1].

  • Aliquot: Transfer 20 µL of the serum sample into a clean 1.5 mL Eppendorf tube.

  • Spike IS: Add 10 µL of the working IS solution (Oxypeucedanin hydrate) and vortex briefly.

  • Extraction: Add 200 µL of ethyl acetate to the mixture[1].

  • Partitioning: Vortex vigorously for 3 minutes to ensure complete partitioning of the analytes into the organic phase.

  • Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C to achieve phase separation.

  • Transfer & Evaporation: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube and evaporate to complete dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid). Vortex for 1 minute.

  • Analysis: Transfer to an autosampler vial and inject 2–5 µL into the LC-MS/MS system.

LLE_Workflow A 1. Aliquot Serum Sample (20 µL minimum) B 2. Add Internal Standard (Oxypeucedanin hydrate) A->B C 3. Liquid-Liquid Extraction (Add Ethyl Acetate) B->C D 4. Vortex & Centrifuge (Separate Phases) C->D E 5. Transfer Organic Layer (Evaporate to Dryness) D->E F 6. Reconstitute (Water/Acetonitrile + 0.1% FA) E->F G 7. LC-MS/MS Analysis F->G

Step-by-step liquid-liquid extraction workflow for serum samples.

LC-MS/MS Instrument Parameters

Table 1: Chromatographic Conditions

Parameter Setting
Column UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) or equivalent[1]
Mobile Phase A Water containing 0.1% Formic Acid[1]
Mobile Phase B Acetonitrile containing 0.1% Formic Acid[1]
Flow Rate 0.3 - 0.4 mL/min
Elution Profile Gradient (Optimized for a ~3.5 min total run time)[1]

| Column Temperature | 40°C |

Table 2: Mass Spectrometry (MRM) Parameters | Compound | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Ionization Mode | | :--- | :--- | :--- | :--- | | Toddalolactone | 309.2 | 205.2 | ESI (+)[1] | | Oxypeucedanin hydrate (IS) | 305.1 | 203.0 | ESI (+)[1] |

Method Validation & Data Presentation

The developed method must be validated according to regulatory guidelines to ensure it is a self-validating system capable of yielding trustworthy data. The quantitative performance metrics of this method are summarized below.

Table 3: Summary of Method Validation Parameters

Validation Parameter Result / Range Regulatory Acceptance Criteria

| Linear Dynamic Range | 5 – 4,000 ng/mL ( r>0.995 )[1] | r≥0.99 | | Lower Limit of Quantitation (LLOQ) | 5 ng/mL[1] | Signal-to-Noise 10 | | Intra/Inter-day Precision (CV%) | <13% [1] | ≤15% ( ≤20% at LLOQ) | | Accuracy (% Bias) | 90.9% to 108.4%[1] | 85% – 115% (80% – 120% at LLOQ) | | Extraction Recovery | >77.3% [1] | Consistent and reproducible | | Matrix Effect | 93.5% to 98.4%[1] | 85% – 115% (Minimal ion suppression) |

Application: Pharmacokinetic Profiling

The ultimate proof of a bioanalytical method's trustworthiness is its successful application in in vivo studies. Using this method, the PK profile of toddalolactone was successfully mapped in murine models[1].

Following intravenous (5 mg/kg) and oral (20 mg/kg) administration, toddalolactone demonstrated rapid plasma metabolism. The elimination half-life ( t1/2​ ) was calculated at 1.3±1.0 hours for IV and 0.8±0.6 hours for oral administration[1]. The AUC0−t​ values were 3041.6±327.0 and 2725.6±754.3 ng/mL*h, respectively, revealing an absolute oral bioavailability of 22.4% [1]. These insights are critical for determining dosing regimens in future efficacy models targeting PAI-1 inhibition.

References

  • Development of a rapid UPLC-MS/MS method for the determination of toddalolactone in mouse blood and its application in pharmacokinetics Acta Chromatographica URL:[Link]

  • Inhibition of PAI-1 Activity by Toddalolactone as a Mechanism for Promoting Blood Circulation and Removing Stasis by Chinese Herb Zanthoxylum nitidum var. tomentosum Frontiers in Pharmacology (via PMC/NIH) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing microwave-assisted extraction yield of toddalolactone

Welcome to the Technical Support Center for Natural Product Extraction. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific thermodynamic, dielectric, and chromatographic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Natural Product Extraction. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific thermodynamic, dielectric, and chromatographic challenges associated with the Microwave-Assisted Extraction (MAE) of toddalolactone.

Toddalolactone is a highly valued prenylated coumarin predominantly isolated from the root bark of Toddalia asiatica[1]. While MAE serves as a powerful green extraction technology that significantly accelerates mass transfer and improves yield compared to conventional maceration[2][3], it requires precise parameter control to prevent the degradation of thermolabile functional groups.

SECTION 1: Core MAE Optimization FAQs (Mechanistic Insights)

Q1: My toddalolactone yield plateaus and then decreases when I increase microwave power beyond 600W. What is the mechanistic cause of this, and how can I fix it? A: The extraction of toddalolactone via MAE relies on the absorption of electromagnetic energy, which induces rapid dipole rotation and ionic conduction within the solvent and the plant matrix[3]. This mechanism leads to rapid internal heating, intracellular pressure buildup, and subsequent cell wall rupture. However, excessive microwave power (>600W) causes localized superheating. Because toddalolactone contains a sensitive prenyl moiety and a lactone ring, temperatures exceeding 70°C can induce thermal degradation or lactone hydrolysis[4].

  • Causal Fix: Implement a step-wise power program or utilize a closed-vessel MAE system with real-time fiber-optic temperature feedback. Cap the extraction temperature at 65°C and compensate for lower power by extending the extraction time marginally (e.g., from 3 minutes to 5 minutes).

Q2: How do I select the optimal solvent system to maximize toddalolactone recovery while minimizing the co-extraction of alkaloids? A: Solvent selection in MAE is dictated by the solvent's dissipation factor ( tanδ )—its ability to convert microwave energy into heat—and its polarity relative to the target compound. Toddalolactone is a moderately polar coumarin[4]. Pure water (high tanδ ) causes excellent cell swelling but extracts highly polar impurities, while pure hexane (low tanδ ) fails to heat efficiently under microwave irradiation.

  • Causal Fix: Use a binary solvent system such as 70% aqueous ethanol. The water component swells the plant matrix and absorbs microwave energy, while the ethanol selectively solubilizes the coumarin. To minimize the co-extraction of basic alkaloids (e.g., nitidine) found in Toddalia asiatica[1], slightly acidify the solvent (pH ~4). This protonates the alkaloids, keeping them in the aqueous phase during subsequent liquid-liquid partitioning, while the neutral toddalolactone partitions into the organic phase.

SECTION 2: Troubleshooting Guide (Common Experimental Failures)

Issue 1: Solvent bumping and catastrophic sample loss during open-vessel MAE.

  • Root Cause: Microwave irradiation causes volumetric heating, meaning the solvent can reach its boiling point simultaneously throughout the vessel. This leads to sudden nucleation and explosive boiling (bumping).

  • Corrective Action:

    • Increase the liquid-to-solid ratio to at least 20:1 (mL/g) to ensure adequate heat dissipation.

    • Introduce inert boiling chips to provide nucleation sites for controlled boiling.

    • Switch to a pulsed microwave program (e.g., 10 seconds ON, 5 seconds OFF) to allow for thermal equilibration.

Issue 2: High crude extract yield, but poor chromatographic purity of toddalolactone.

  • Root Cause: MAE is highly efficient but non-selective. The aggressive cellular disruption co-extracts other structurally similar furanocoumarins (e.g., pimpinellin, isopimpinellin) and lipids[1].

  • Corrective Action: Couple your MAE workflow with High-Speed Counter-Current Chromatography (HSCCC) for downstream purification[5]. Alternatively, incorporate a preliminary defatting step using hexane prior to the primary MAE with aqueous ethanol.

SECTION 3: Standard Operating Procedures (SOPs)

Protocol: Self-Validating MAE Optimization Workflow for Toddalolactone Note: This protocol includes built-in Quality Control (QC) checkpoints to ensure the system is self-validating. A failure at any QC step requires halting the protocol to prevent downstream data corruption.

  • Biomass Preparation: Mill dried Toddalia asiatica roots to a uniform particle size of 40-60 mesh.

    • QC Check: Measure moisture content via an infrared moisture analyzer. It MUST be <5% to prevent erratic microwave absorption profiles.

  • Solvent Addition: Suspend 5.0 g of the milled biomass in 70% aqueous ethanol at a 20:1 (mL/g) ratio.

    • QC Check: Gravimetric verification of the suspension to ensure exact solvent ratios (100.0 mL ± 0.5 mL).

  • MAE Execution: Irradiate the sample at 450W for 5 minutes using a closed-vessel microwave extractor.

    • QC Check: Monitor the real-time temperature curve. The run is validated only if the internal temperature remains stable between 60°C and 65°C.

  • Clarification: Rapidly cool the vessel in an ice bath to quench the extraction, then centrifuge at 10,000 × g for 10 minutes.

    • QC Check: Visual inspection for a completely clear supernatant. High turbidity indicates incomplete sedimentation, which will foul the analytical HPLC column.

  • HPLC Quantification: Filter the supernatant through a 0.22 µm PTFE syringe filter and inject it into the HPLC system.

    • QC Check: The calibration curve for the toddalolactone reference standard must yield an R2>0.999 , and the peak resolution ( Rs​ ) between toddalolactone and adjacent coumarins must be >1.5 .

SECTION 4: Data Presentation

To systematically optimize the MAE process, researchers should employ a Response Surface Methodology (RSM). Below is the standardized Box-Behnken Design (BBD) matrix used to evaluate the interactive effects of critical extraction variables on toddalolactone yield.

Table 1: Box-Behnken Design (BBD) Matrix for MAE Optimization

Independent VariableSymbolLow Level (-1)Center Point (0)High Level (+1)
Microwave Power (W) X1​ 300450600
Extraction Time (min) X2​ 2.05.08.0
Ethanol Concentration (%) X3​ 507090
Liquid-to-Solid Ratio (mL/g) X4​ 10:120:130:1

SECTION 5: Visualizations

MAE_Workflow A 1. Biomass Preparation B 2. Solvent Selection A->B C 3. Microwave Extraction B->C D 4. Clarification C->D E 5. HPLC Quantification D->E F 6. RSM Optimization E->F F->C Parameter Tuning

Figure 1: Step-by-step workflow for optimizing the MAE of toddalolactone.

Microwave_Mechanism M Microwave Irradiation D Dipole Rotation M->D H Rapid Internal Heating D->H P Pressure Buildup H->P R Cell Wall Rupture P->R E Toddalolactone Release R->E

Figure 2: Mechanistic pathway of cellular disruption during microwave extraction.

Sources

Optimization

resolving HPLC peak tailing issues for toddalolactone analysis

Welcome to the Technical Support Center for Analytical Chromatography. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges during the isolation and q...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Analytical Chromatography. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges during the isolation and quantification of toddalolactone , a bioactive coumarin derivative predominantly found in Toddalia asiatica.

Below, you will find an in-depth troubleshooting framework, self-validating protocols, and mechanistic explanations to resolve peak tailing and ensure high-fidelity data acquisition.

Section 1: Mechanistic Causes of Peak Tailing (FAQ)

Q1: Why does toddalolactone exhibit severe peak tailing on standard C18 columns? A: The root cause lies in the molecular structure of toddalolactone and its secondary interactions with the stationary phase. Toddalolactone contains a 2,3-dihydroxybutyl moiety (an aliphatic diol). These hydroxyl groups act as strong hydrogen bond donors and acceptors. When using older or lower-purity "Type-A" silica columns, the unreacted, residual silanol groups (-Si-OH) on the silica surface interact strongly with the diol group[1]. At mid-range pH levels, these silanols ionize into -Si-O⁻, creating highly active sites that cause the analyte to partition unevenly, resulting in an asymmetrical, tailing peak[2].

Q2: How do I differentiate between column-induced silanol tailing and system-induced extra-column dead volume? A: Causality can be determined by observing your entire chromatogram. Extra-column dead volume (caused by excessively long or wide PEEK tubing, or improper ferrule seating) acts as a physical dispersion chamber. This affects all peaks, but disproportionately degrades the symmetry of early-eluting peaks[3]. Conversely, silanol-induced tailing is chemically specific; it will severely distort polar or hydrogen-bonding analytes like toddalolactone while leaving neutral, hydrophobic markers (e.g., toluene) perfectly symmetrical[1].

Q3: How does mobile phase pH optimization resolve this specific tailing issue? A: High-purity silica typically has a pKa > 8, but residual acidic silanols on standard columns have a pKa in the 4–5 range[1]. If your mobile phase is unbuffered water/acetonitrile (pH ~6.0), the silanols are ionized and highly reactive. By adding an acidic modifier like 0.08% to 0.1% formic acid, you lower the mobile phase pH to approximately 2.7. This forces the silanols into a protonated, neutral state (-Si-OH), effectively shutting down the secondary ion-exchange and severe hydrogen-bonding mechanisms, thereby restoring Gaussian peak symmetry[4],[3].

Troubleshooting Start Peak Tailing Detected (USP Tailing > 1.5) Check Does tailing affect all peaks equally? Start->Check System System Issue: Extra-Column Volume Check->System Yes (Early eluters worse) Analyte Analyte Specific: Secondary Interactions Check->Analyte No (Only Toddalolactone) DeadVol Inspect Tubing & Reduce Dead Volume System->DeadVol Silanol Diol-Silanol H-Bonding (Toddalolactone) Analyte->Silanol FixSilanol Use End-capped C18 & 0.08% Formic Acid Silanol->FixSilanol Suppress Ionization

Logical decision tree for diagnosing and resolving HPLC peak tailing.

Section 2: Quantitative Data & Parameter Optimization

To achieve reproducible quantification of toddalolactone and its metabolites, transitioning from standard to optimized conditions is mandatory. The table below summarizes the quantitative improvements achieved by addressing secondary interactions.

Chromatographic ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Stationary Phase Standard Type-A C18Hypersil BDS C18 (End-capped)Base-deactivated silica (BDS) physically shields residual silanols[4].
Mobile Phase Additive None (Neutral pH ~6.0)0.08% Formic Acid (pH ~2.7)Suppresses silanol ionization, preventing secondary retention[4],[3].
USP Tailing Factor ( T ) > 2.0 (Severe Tailing)1.05 - 1.15 (Symmetrical)Validates the elimination of H-bonding and ion-exchange sites[2].
Theoretical Plates ( N ) < 5,000> 12,000Sharper peaks due to a unified, purely hydrophobic retention mechanism.

Section 3: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) using a neutral marker to definitively isolate chemical tailing from mechanical system failures before the precious sample is injected.

Phase 1: System Suitability & Mechanical Validation

  • Purge and Prime: Flush the HPLC system with 50:50 Acetonitrile:Water to ensure no buffer precipitation remains in the lines.

  • Dead Volume Check: Inject 5 µL of a neutral marker (e.g., Toluene) under isocratic conditions (60% Acetonitrile).

  • Validation Gate: Calculate the USP Tailing Factor ( T ) for Toluene.

    • If T > 1.2: Halt the protocol. You have a mechanical void at the column inlet or excessive extra-column dead volume[3]. Replace the inlet frit or shorten PEEK tubing.

    • If T ≤ 1.2: The fluidic pathway is sound. Proceed to chemical optimization.

Phase 2: Optimized Toddalolactone LC-UV Workflow

  • Column Installation: Install a high-purity, end-capped C18 column (e.g., Hypersil BDS C18, 4.6 × 150 mm, 5 μm)[4]. Maintain the column oven at 30°C to reduce mobile phase viscosity and improve mass transfer.

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Acetonitrile.

    • Solvent B: Ultrapure water containing 0.08% Formic Acid (v/v)[4]. Note: Always add acid to the aqueous phase to ensure consistent pH buffering.

  • Gradient Elution Program: Set the flow rate to 1.0 mL/min.

    • 0.0 – 13.0 min: 45% to 55% Solvent A

    • 13.0 – 13.3 min: 55% to 90% Solvent A (Wash phase)

    • 13.3 – 18.3 min: 90% Solvent A

    • 18.3 – 19.0 min: 90% to 45% Solvent A

    • 19.0 – 23.0 min: 45% Solvent A (Re-equilibration)

  • Detection: Set the UV detector to 328 nm, the optimal absorption maximum for the toddalolactone coumarin scaffold[4].

  • Sample Injection: Inject 10 µL of the plasma or microsomal extract. Ensure the sample diluent closely matches the initial mobile phase conditions (e.g., 45% Acetonitrile) to prevent solvent-mismatch peak distortion.

Section 4: Biological Context & Downstream Applications

Q4: Why is high-resolution quantification of toddalolactone critical for drug development? A: Toddalolactone is a potent bioactive molecule with significant therapeutic potential. Accurate pharmacokinetic profiling is essential because toddalolactone acts as a direct inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1)[5]. By preventing the formation of a stable PAI-1/uPA covalent complex, toddalolactone promotes blood circulation and fibrinolysis[5]. Any co-eluting impurities obscured by peak tailing could lead to false-positive efficacy readouts in downstream in vitro assays.

BiologicalPathway Toddalolactone Toddalolactone PAI1 PAI-1 Activity Toddalolactone->PAI1 Inhibits (IC50: 37.3 µM) uPA uPA / tPA Complex PAI1->uPA Blocks Plasmin Plasminogen -> Plasmin uPA->Plasmin Promotes Fibrinolysis

References

  • HPLC Troubleshooting Guide.hplc.eu.
  • In vitro differences in toddalolactone metabolism in various species and its effect on cytochrome P450 expression - PMC.nih.gov.
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.chromtech.com.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.chromatographyonline.com.
  • Inhibition of PAI-1 Activity by Toddalolactone as a Mechanism for Promoting Blood Circulation and Removing Stasis by Chinese Herb Zanthoxylum nitidum var. tomentosum - Frontiers.frontiersin.org.

Sources

Troubleshooting

Technical Support Center: Toddalolactone Stability &amp; Troubleshooting Guide

Welcome to the Technical Support Center for Toddalolactone. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the physicochemical n...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Toddalolactone. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the physicochemical nuances of this potent natural coumarin. This document synthesizes structural vulnerabilities, troubleshooting FAQs, and self-validating protocols to ensure the integrity of your toddalolactone stocks and the reproducibility of your assays.

Section 1: Structural Vulnerabilities & Degradation Causality

  • The Lactone Ring (Alkaline Hydrolysis): Coumarins are cyclic esters. Under alkaline conditions, the lactone ring undergoes rapid hydrolysis to form a water-soluble carboxylate salt (a cinnamic acid derivative)[3]. This ring-opening drastically alters the molecule's polarity and abolishes its biological activity.

  • The Dihydroxy-methylbutyl Side Chain (Oxidation): The hydroxyl groups on the prenyl-derived side chain are highly vulnerable to oxidative cleavage, particularly in the presence of reactive oxygen species (ROS) or transition metal catalysts[3].

  • The Coumarin Core (Photolysis): The conjugated aromatic system of the coumarin core absorbs UV light strongly, making it prone to photochemical reactions, including UV-induced photodimerization[3].

Degradation Toddalolactone Toddalolactone (Coumarin Core + Side Chain) Hydrolysis Alkaline Hydrolysis (Lactone Ring Opening) Toddalolactone->Hydrolysis High pH Oxidation Oxidation (Side Chain Cleavage) Toddalolactone->Oxidation O2 / ROS Photolysis Photodegradation (UV-induced Dimerization) Toddalolactone->Photolysis UV/Vis Light Mitigation1 Buffer pH < 7.0 Use non-nucleophilic solvents Hydrolysis->Mitigation1 Mitigation2 Purge with Argon/N2 Store at -80°C Oxidation->Mitigation2 Mitigation3 Amber vials Work under low-light Photolysis->Mitigation3

Caption: Toddalolactone degradation pathways and corresponding mitigation strategies.

Section 2: Troubleshooting FAQs

Q: Why does my toddalolactone stock solution in DMSO show reduced efficacy after a few weeks at 4°C? A: Toddalolactone is highly sensitive to hydrolytic and oxidative degradation in solution. DMSO is highly hygroscopic; repeated opening of the vial introduces atmospheric moisture. If the pH of the absorbed water drifts basic, it catalyzes lactone ring opening[3]. For solvent stocks, toddalolactone must be stored at -80°C (stable up to 2 years) or -20°C (stable up to 1 year)[4]. Storing at 4°C provides excessive thermal energy that accelerates these degradation kinetics.

Q: How can I prevent the oxidation of the side chain during long-term storage? A: Oxidation is driven by dissolved oxygen and accelerated by light[3]. To mitigate this, you must displace oxygen by purging your storage vials with an inert gas (Argon or Nitrogen) before sealing. Additionally, utilize amber microcentrifuge tubes to block UV/Vis light, which acts as a catalyst for both oxidation and photodimerization.

Q: What is the expected metabolic stability of toddalolactone in in vitro cell assays? A: Metabolic depletion is highly species-dependent. In human liver microsomes (HLMs), the half-life (T1/2) is approximately 673 minutes for CYP-mediated oxidative metabolism, but only 83 minutes for UGT-mediated glucuronidation[5]. If your cell-based assay runs longer than 12–24 hours, you must account for rapid drug depletion and consider scheduled media replenishment to maintain continuous exposure.

Q: How does toddalolactone mechanistically inhibit PAI-1, and how would degradation affect this? A: Toddalolactone binds to a hydrophobic area near the active site of PAI-1, preventing the formation of the stable PAI-1/uPA covalent complex[2],[6]. If the lactone ring opens due to hydrolysis, the molecule becomes highly polar and charged. This drastically reduces its affinity for the hydrophobic binding pocket, effectively abolishing its inhibitory efficacy and preventing fibrinolysis.

PAI1_Inhibition Toddalolactone Toddalolactone (Natural Coumarin) PAI1 PAI-1 (Plasminogen Activator Inhibitor-1) Toddalolactone->PAI1 Binds hydrophobic area Complex PAI-1/uPA Covalent Complex (Inhibits Fibrinolysis) Toddalolactone->Complex Prevents Formation Fibrinolysis Fibrinolysis & Clot Clearance Toddalolactone->Fibrinolysis Promotes PAI1->Complex Binds uPA uPA uPA (Urokinase Plasminogen Activator) uPA->Complex Complex->Fibrinolysis Blocks

Section 3: Quantitative Data Summaries

To ensure rigorous experimental design, consult the following physicochemical and pharmacokinetic parameters when planning your assays.

Table 1: Physicochemical and Stability Profile of Toddalolactone

ParameterValue / SpecificationMechanistic ImplicationReference
Molecular Weight 308.33 g/mol Essential for accurate molarity calculations in stock solutions.[1]
Powder Storage -20°C (3 years), 4°C (2 years)Low thermal energy prevents spontaneous oxidation.[4]
Solvent Storage (DMSO) -80°C (2 years), -20°C (1 year)Deep freezing halts nucleophilic attack by trace water.[4]
HLM Half-Life (CYP) 673 ± 36 minIndicates slow oxidative metabolism in human in vitro models.[5]
HLM Half-Life (UGT) 83 ± 8.2 minIndicates rapid glucuronidation clearance.[5]
In Vivo Half-Life (Mice) 1.3 ± 1.0 h (IV), 0.8 ± 0.6 h (Oral)Rapid plasma metabolism requires frequent dosing in vivo.[7]
IC50 (PAI-1 Inhibition) 37.31 ± 3.23 μMBaseline efficacy metric; shifts indicate stock degradation.[6]

Section 4: Validated Methodologies

The following protocols are designed as self-validating systems . They do not merely instruct you on what to do; they include internal quality control steps to mathematically prove the integrity of your compound.

Protocol 1: Preparation of Ultra-Stable Toddalolactone Stock Solutions

Objective: To create an oxidation-resistant stock solution for long-term in vitro and in vivo use.

  • Step 1: Solvent Deoxygenation. (Rationale: Removes dissolved O2 that drives side-chain oxidation). Sonicate anhydrous DMSO (>99.9% purity) under a vacuum for 15 minutes, then purge with Argon gas for 5 minutes.

  • Step 2: Dissolution. (Rationale: Hygroscopic DMSO must be handled rapidly to prevent moisture absorption). Weigh toddalolactone powder and dissolve in the deoxygenated DMSO to a concentration of 50 mg/mL (162.16 mM)[4]. Use a bath sonicator if necessary, keeping the temperature below 30°C to prevent thermal degradation.

  • Step 3: Aliquoting. (Rationale: Prevents freeze-thaw cycles which introduce condensation). Divide the solution into single-use 10–50 µL aliquots in amber microcentrifuge tubes.

  • Step 4: Inert Gas Overlay. (Rationale: Displaces atmospheric oxygen in the headspace). Gently blow a stream of Argon over the open tubes for 3 seconds before immediately capping.

  • Step 5: Self-Validation (Baseline QC). Take one random aliquot and dilute to 20 µM in your mobile phase. Analyze via HPLC-UV at 328 nm[5]. Record the retention time and Area Under the Curve (AUC). This is your T=0 baseline. Before critical experiments, run a new aliquot; if the AUC drops by >5% or new peaks appear, the batch is compromised and must be discarded.

Protocol 2: Forced Degradation Profiling (Hydrolytic & Oxidative Stress)

Objective: To map the degradation kinetics of your specific formulation to establish an accurate, data-driven shelf-life.

  • Step 1: Baseline Establishment. Prepare a 1 mg/mL stock of toddalolactone in acetonitrile[3]. Run an HPLC-UV baseline to confirm >98% purity.

  • Step 2: Alkaline Hydrolysis Stress. (Rationale: Tests lactone ring stability). Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at room temperature[3].

  • Step 3: Oxidative Stress. (Rationale: Tests dihydroxy-methylbutyl side-chain stability). Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature, protected from light[3].

  • Step 4: Quenching & Sampling. At T=2, 4, 8, and 24 hours, withdraw 100 µL aliquots. Immediately neutralize the alkaline sample with an equivalent volume of 0.1 M HCl to halt degradation.

  • Step 5: Self-Validation (Mass Balance Analysis). Inject samples into the HPLC. Calculate the mass balance: Total AUC = AUC(Parent) + Sum(AUC(Degradants)). If the total AUC at T=24h is significantly lower than T=0, it indicates the formation of degradants that lack a UV chromophore (e.g., complete fragmentation) or precipitation. This validates that UV detection alone is insufficient for your formulation, necessitating the use of LC-MS/MS for accurate profiling.

References

  • Taylor & Francis (PMC). "In vitro differences in toddalolactone metabolism in various species and its effect on cytochrome P450 expression". Pharmaceutical Biology.[Link][5]

  • AKJournals. "Development of a rapid UPLC-MS/MS method for the determination of toddalolactone in mouse blood and its application in pharmacokinetics". Acta Chromatographica.[Link][7]

Sources

Optimization

Technical Support Center: A Researcher's Guide to Mitigating Non-Specific Cytotoxicity of Toddalolactone in Control Cells

Welcome to the Technical Support Center for researchers utilizing toddalolactone in their experimental workflows. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers utilizing toddalolactone in their experimental workflows. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to address the potential for non-specific cytotoxicity in your control cells. As a natural compound with promising therapeutic activities, understanding and controlling for off-target effects is paramount to generating robust and reliable data.[1][2] This resource will equip you with the knowledge to refine your experimental design, interpret your results with confidence, and ultimately harness the full potential of toddalolactone in your research.

Part 1: Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common issues encountered during in vitro studies with toddalolactone.

Question 1: I'm observing significant cytotoxicity in my control cell line at concentrations where I expect to see a specific biological effect. What are the initial steps to troubleshoot this?

Answer: High cytotoxicity in control cells is a common challenge when working with bioactive small molecules. Here’s a systematic approach to deconstruct the problem:

  • Re-evaluate Your Dosing Strategy: The most frequent cause of non-specific cytotoxicity is excessive concentration. It's crucial to perform a detailed dose-response curve to determine the half-maximal inhibitory concentration (IC50) in your specific control cell line. Aim to work at the lowest effective concentration that elicits your desired on-target effect while minimizing broad cytotoxic impact.

  • Scrutinize Your Vehicle Control: The solvent used to dissolve toddalolactone, typically DMSO, can be toxic to cells at higher concentrations. Ensure your final DMSO concentration in the culture medium is consistent across all wells and ideally does not exceed 0.5% (v/v). Always include a vehicle-only control to assess the baseline toxicity of the solvent itself.

  • Assess Compound Solubility and Stability: Poor solubility can lead to the formation of compound aggregates, which can cause non-specific cellular stress and cytotoxicity. Toddalolactone, like many coumarins, may have limited aqueous solubility. Ensure complete dissolution in your stock solution and observe for any precipitation upon dilution into your culture medium. It's also advisable to prepare fresh dilutions for each experiment to avoid degradation.

  • Consider the Health and Confluency of Your Cells: The physiological state of your control cells can significantly influence their susceptibility to cytotoxic insults. Use cells that are in the exponential growth phase and maintain a consistent cell density across your experiments. Over-confluent or sparsely seeded cultures can respond differently to treatment.

Data Presentation: Optimizing Experimental Parameters

To minimize non-specific cytotoxicity, a careful optimization of several experimental parameters is necessary. The following table provides a summary of key parameters and recommended starting points for your experiments with toddalolactone.

ParameterRecommendationRationale
Concentration Range Start with a broad range (e.g., 0.1 µM to 100 µM) to establish a dose-response curve.Identifies the therapeutic window and concentrations at which non-specific effects become prominent.
Incubation Time Test multiple time points (e.g., 24, 48, and 72 hours).Cytotoxic effects can be time-dependent. Shorter incubation times may reveal on-target effects before the onset of widespread cytotoxicity.
Cell Density Seed cells to reach 70-80% confluency at the end of the experiment.Avoids confounding effects from over-confluency or sparse cultures.
Serum Concentration Maintain consistent serum levels across all experiments.Serum proteins can bind to small molecules, affecting their bioavailability and cytotoxicity.
Vehicle (DMSO) Conc. Keep final concentration <0.5% (v/v).Minimizes solvent-induced toxicity.

Experimental Workflow: Troubleshooting High Cytotoxicity

The following diagram illustrates a logical workflow for troubleshooting unexpected cytotoxicity in your control cells.

Caption: Troubleshooting workflow for high cytotoxicity.

Part 2: Frequently Asked Questions (FAQs)

This section provides more in-depth answers to common questions regarding the non-specific cytotoxicity of toddalolactone.

Q1: What are the known on-target and potential off-target mechanisms of toddalolactone?

Q2: How can I experimentally distinguish between on-target and off-target cytotoxicity?

A: Differentiating between on-target and off-target effects is critical for validating your findings. Here are two robust experimental approaches:

  • Cellular Thermal Shift Assay (CETSA): This technique assesses the direct binding of a compound to its target protein in a cellular environment. Ligand binding typically stabilizes the target protein, leading to a shift in its thermal denaturation profile. By performing CETSA, you can confirm that toddalolactone is engaging its intended target at concentrations that do not cause widespread non-specific cytotoxicity.

  • Gene Knockdown (siRNA/shRNA): If you have a hypothesized target for toddalolactone, you can use RNA interference (siRNA or shRNA) to reduce the expression of this target protein. If the cytotoxic effect of toddalolactone is diminished in the knockdown cells compared to control cells, it provides strong evidence for on-target activity.

Q3: My experiments suggest toddalolactone is inducing necrosis rather than apoptosis in my control cells. What does this indicate?

A: While many bioactive compounds induce programmed cell death (apoptosis), high concentrations can often lead to necrosis, a form of uncontrolled cell death that can be indicative of non-specific cytotoxicity. It is also possible that you are observing late-stage apoptotic cells, which can exhibit secondary necrosis. To distinguish between these, you should:

  • Perform a dose-response analysis: You may observe a shift from apoptosis to necrosis as the concentration of toddalolactone increases.

  • Use specific markers: Employ assays that can differentiate between apoptosis (e.g., caspase activation, annexin V staining) and necrosis (e.g., LDH release, propidium iodide uptake).

Signaling Pathway: On-Target vs. Off-Target Effects

This diagram illustrates the conceptual difference between a desired on-target effect and an undesirable off-target effect leading to non-specific cytotoxicity.

on_off_target_pathway cluster_on_target On-Target Effect cluster_off_target Off-Target Effect toddalolactone_on Toddalolactone (Low Concentration) target_protein Intended Target Protein (e.g., NF-κB pathway component) toddalolactone_on->target_protein Specific Binding biological_effect Desired Biological Effect (e.g., Anti-inflammatory response) target_protein->biological_effect toddalolactone_off Toddalolactone (High Concentration) off_target_1 Off-Target Protein 1 toddalolactone_off->off_target_1 Non-Specific Binding off_target_2 Off-Target Protein 2 toddalolactone_off->off_target_2 Non-Specific Binding cytotoxicity Non-Specific Cytotoxicity off_target_1->cytotoxicity off_target_2->cytotoxicity

Caption: On-target vs. off-target effects of toddalolactone.

Experimental Protocol: Dose-Response Cytotoxicity Assay (MTT Assay)

This protocol provides a step-by-step guide for performing a dose-response cytotoxicity assay using the MTT method to determine the IC50 of toddalolactone in your control cell line.

Materials:

  • Control cell line of interest

  • Complete cell culture medium

  • Toddalolactone

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your control cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of toddalolactone in DMSO.

    • Perform serial dilutions of the toddalolactone stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent and below 0.5% (v/v) in all wells.

    • Include wells for vehicle control (medium with the same final concentration of DMSO) and untreated control (medium only).

    • Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of toddalolactone.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the log of the toddalolactone concentration to generate a dose-response curve and determine the IC50 value.

References

  • Chinese Medicine. (2022). Toddalolactone protects against osteoarthritis by ameliorating chondrocyte inflammation and suppressing osteoclastogenesis. Retrieved from [Link]

  • Creative Biolabs. (n.d.). SIAT® Competition Binding Assay Service. Retrieved from [Link]

  • Lab Manager. (2017). How siRNA Knockdown Antibody Validation Works. Retrieved from [Link]

  • MDPI. (2023). Therapeutic Effects of Coumarins with Different Substitution Patterns. Retrieved from [Link]

  • MDPI. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). A comprehensive review on the potential of coumarin and related derivatives as multi-target therapeutic agents in the management of gynecological cancers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Toddalolactone Purification &amp; Crystallization

Welcome to the Technical Support Center for the isolation and purification of Toddalolactone (CAS 483-90-9). Designed for researchers, analytical chemists, and drug development professionals, this guide provides field-pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of Toddalolactone (CAS 483-90-9). Designed for researchers, analytical chemists, and drug development professionals, this guide provides field-proven strategies for optimizing the extraction, chromatographic resolution, and final crystallization of this high-value prenylated coumarin derived from Toddalia asiatica.

Physicochemical Profiling & Solubility Data

To design an optimized crystallization protocol, you must first understand the thermodynamic boundaries of the target molecule. Toddalolactone features a hydrophobic benzopyran-2-one core and a hydrophilic vicinal diol moiety, giving it unique amphiphilic solubility characteristics[][4].

Table 1: Physicochemical & Solubility Profile of Toddalolactone

PropertyValue / ObservationImpact on Purification & Crystallization
Molecular Formula C₁₆H₂₀O₆ (MW: 308.33 g/mol )The spatial arrangement dictates lattice packing and polymorphic stability[5].
Solubility: Methanol / Ethanol Highly SolubleExcellent primary solvents for dissolution; steep temperature-solubility curve ideal for cooling crystallization[4][6].
Solubility: Ethyl Acetate SolubleOptimal for liquid-liquid extraction; selectively partitions coumarins from highly polar tannins and non-polar plant waxes[7].
Solubility: Hexane InsolubleFunctions as a highly effective anti-solvent for precipitation when paired with Ethyl Acetate[8].
Solubility: Water < 0.1 mg/mL (Insoluble)Strong anti-solvent, but introduces a high risk of "oiling out" due to hydrogen bonding with the vicinal diol[5].

Experimental Workflow & Methodologies

The isolation of toddalolactone relies on a sequence of selective partitioning, chromatographic enrichment, and thermodynamic crystallization.

Workflow N1 Toddalia asiatica Root Bark N2 Solvent Extraction (EtOH/EtOAc) N1->N2 N3 Liquid-Liquid Partitioning N2->N3 Concentrate & Suspend in H2O N4 Coumarin-Enriched EtOAc Fraction N3->N4 Extract with EtOAc N5 Silica Gel Chromatography N4->N5 N6 Toddalolactone Fraction N5->N6 Hexane:EtOAc Gradient Elution N7 Crystallization (MeOH or Hexane/EtOAc) N6->N7 Supersaturation Control N8 Pure Toddalolactone Crystals N7->N8 Filtration & Vacuum Drying

Caption: Workflow for the extraction, chromatographic isolation, and crystallization of toddalolactone.

Standard Operating Procedure: Self-Validating Isolation Protocol

Phase 1: Extraction and Partitioning

  • Maceration: Extract air-dried, powdered root bark of Toddalia asiatica using 95% Ethanol at room temperature for 48-72 hours. Repeat three times to ensure exhaustive extraction[2][9].

  • Concentration: Concentrate the combined extracts in vacuo at 40°C to yield a crude viscous residue.

  • Liquid-Liquid Partitioning: Suspend the crude extract in distilled water. Partition sequentially with n-hexane (to remove lipids/waxes) and then Ethyl Acetate (EtOAc).

  • Validation Check: The EtOAc fraction should contain the bulk of the coumarins. Spot on a TLC plate (Silica gel 60 F254) using 100% Dichloromethane (DCM). Toddalolactone will appear as a UV-active spot at an Rf value of ~0.57, turning purple when sprayed with vanillin-sulfuric acid and heated[6].

Phase 2: Chromatographic Enrichment

  • Column Chromatography: Load the concentrated EtOAc fraction onto a silica gel column.

  • Gradient Elution: Elute using a step gradient of n-hexane to EtOAc (e.g., 9:1, 4:1, 2:1, 1:1 v/v)[8].

  • Fraction Pooling: Monitor fractions via TLC. Pool fractions containing the isolated Rf ~0.57 spot. Evaporate the solvent to yield a semi-pure, coumarin-rich powder.

Phase 3: Thermodynamic Crystallization

  • Dissolution: Dissolve the enriched powder in a minimum volume of hot Methanol (60°C) until a clear solution is achieved.

  • Cooling & Nucleation: Cool the solution slowly (0.5°C/min) to room temperature, then transfer to 4°C for 24 hours. Causality: Slow cooling keeps the solution within the Metastable Zone Width (MSZW), promoting the growth of large, pure crystals rather than crashing out impurities[6].

  • Harvesting: Filter the resulting white, needle-like crystals under a vacuum. Wash with ice-cold n-hexane to remove residual mother liquor. Dry in vacuo at room temperature.

Troubleshooting Guide

Even with a validated protocol, crystallization is highly sensitive to minor matrix variations. Use the logic tree and Q&A below to diagnose and resolve failures.

Troubleshooting T1 Crystallization Attempt T2 Oiling Out (Phase Separation) T1->T2 T3 Amorphous Precipitate T1->T3 T4 Co-crystallization (Impurities) T1->T4 S2 Lower Supersaturation (Add Primary Solvent) T2->S2 S1 Control Cooling Rate & Seed Crystals T3->S1 S3 Re-chromatograph or Solvent Wash T4->S3

Caption: Troubleshooting logic for resolving common toddalolactone crystallization failures.

Q: My toddalolactone fraction is "oiling out" (liquid-liquid phase separation) instead of forming crystals. Why is this happening and how do I fix it? Causality: Oiling out occurs when the supersaturation level is pushed too high, too quickly, causing the solute to separate as a dense, metastable liquid phase rather than nucleating as a solid. Because toddalolactone possesses a vicinal diol (2,3-dihydroxy-3-methylbutyl group), it can form extensive hydrogen bonds with trace water or polar impurities, which depresses the melting point of the mixture and stabilizes the oil phase. Solution: Do not attempt to force crystallization from the oil. Re-dissolve the oil by adding a small volume of your primary solvent (e.g., hot methanol or ethyl acetate) to lower the supersaturation. Next, cool the solution much more slowly. If using an anti-solvent (like hexane), add it dropwise under continuous stirring. Introducing a pure "seed crystal" of toddalolactone at the boundary of the metastable zone will bypass the energy barrier for primary nucleation and force solid crystal growth.

Q: I am getting co-crystallization with other coumarins (e.g., aculeatin or toddaculin). How can I selectively crystallize toddalolactone? Causality: Toddalia asiatica is rich in structurally homologous coumarins[8]. If the chromatographic enrichment step did not sufficiently resolve these analogs, their similar lattice energies and molecular volumes can lead to the formation of solid solutions or mixed crystals. Solution: You must alter the thermodynamic activity of the impurities. Switch your crystallization solvent system. If you used Methanol, switch to an n-hexane/Ethyl Acetate (9:1 to 4:1) anti-solvent system. The differing polarities of the coumarin side chains (e.g., the epoxide in aculeatin vs. the diol in toddalolactone) will exhibit different solubility gradients in a binary solvent system, allowing toddalolactone to selectively precipitate.

Q: The crystals formed are extremely fine, powdery, and difficult to filter, leading to high mother-liquor retention and impurity carryover. Causality: Rapid primary nucleation has outpaced crystal growth. This happens when the cooling rate is too fast or the anti-solvent is dumped into the system rapidly, creating a massive spike in supersaturation. Solution: Redissolve the powder. Implement a controlled cooling ramp (e.g., 0.1°C to 0.5°C per minute). Alternatively, hold the temperature constant and allow the solvent to evaporate slowly over several days in a semi-closed environment.

Frequently Asked Questions (FAQs)

Q: Does the stereochemistry (e.g., ent-toddalolactone vs. natural (+)-toddalolactone) affect the crystallization parameters? A: Yes. While enantiomers possess identical scalar physicochemical properties (like melting point and solubility in achiral environments), natural extracts often contain a specific enantiomeric excess. If your extraction yields a racemic mixture or if you are working with ent-toddalolactone[9], the crystal lattice packing will differ (forming a racemate crystal vs. an enantiopure crystal). This can shift the solubility curve. Always verify the specific optical rotation (natural toddalolactone is dextrorotatory) to ensure batch-to-batch consistency.

Q: How do I handle the hygroscopic nature of the extracts during the drying phase? A: Toddalolactone's diol moiety makes it prone to absorbing atmospheric moisture, which can degrade the crystal lattice and affect analytical weighing[5]. Final crystals should be dried in a vacuum oven at 40°C for at least 12 hours. Store the purified white powder in tightly sealed amber vials backfilled with argon or nitrogen, and keep them in a desiccator at 2-8°C[4].

Q: Why is toddalolactone highly valued in current pharmacological research? A: Beyond its traditional use, toddalolactone is a highly specific inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1), preventing the formation of the PAI-1/uPA covalent complex (IC50 = 37.31 μM)[2]. Furthermore, it exhibits profound anti-inflammatory effects by modulating the HMGB1-NF-κB signaling pathway[3], as visualized below:

Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK IkBa IκBα Degradation IKK->IkBa NFkB NF-κB Nuclear Translocation IkBa->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Toddalolactone Toddalolactone Toddalolactone->TLR4 Inhibits Toddalolactone->NFkB Blocks Translocation

Caption: Toddalolactone modulates the HMGB1-NF-κB signaling pathway to exert anti-inflammatory effects.

References

  • Toddalolactone | CAS 483-90-9 Manufacturer & Supplier in China Conscientia Industrial.[Link]

  • Development of a rapid UPLC-MS/MS method for the determination of toddalolactone in mouse blood... AKJournals. [Link]

  • In vitro study for antifungal compounds from Parinari curatellifolia (Chrysobalanaceae) and Terminalia sericea... SciSpace. [Link]

  • Inhibition of PAI-1 Activity by Toddalolactone as a Mechanism for Promoting Blood Circulation and Removing Stasis... PMC / National Institutes of Health. [Link]

  • Antiplasmodial and larvicidal compounds of Toddalia asiatica root bark Indian Academy of Sciences. [Link]

  • Toddalolactone Protects Lipopolysaccharide-Induced Sepsis and Attenuates Lipopolysaccharide-Induced Inflammatory Response by Modulating HMGB1-NF-κB Translocation Frontiers in Pharmacology.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Toddalolactone and Standard Coumarin Derivatives in Cancer Cell Lines: Efficacy, Mechanisms, and Methodologies

A Technical Guide for Researchers and Drug Development Professionals In the landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is perpetual. Natural product...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is perpetual. Natural products, with their inherent structural diversity and biological activity, represent a significant reservoir for anticancer drug discovery. Among these, coumarins, a class of benzopyrone-containing compounds, have garnered considerable attention for their wide-ranging pharmacological properties, including potent anticancer effects.[1][2] This guide provides an in-depth comparative analysis of toddalolactone, a naturally occurring coumarin, against well-characterized standard coumarin derivatives, focusing on their performance in various cancer cell lines.

Introduction to Coumarins and Toddalolactone in Oncology

Coumarins and their derivatives exert their anticancer activities through a multitude of mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways crucial for tumor growth and survival.[1][2][3] Standard coumarins such as scopoletin, osthole, and esculetin have been extensively studied, revealing their ability to arrest the cell cycle and trigger programmed cell death in a variety of cancer models.[4][5][6]

Toddalolactone, a natural coumarin isolated from plants of the Toddalia genus, has emerged as a compound of interest due to its demonstrated antitumor activity.[7] Preliminary studies have highlighted its potential, with one study identifying toddalolactone as having the most potent inhibitory effect on human breast cancer MCF-7 cells among several compounds isolated from Toddalia asiatica.[7] However, a comprehensive, direct comparative analysis against standard coumarin derivatives has been lacking in the scientific literature, a gap this guide aims to address by synthesizing available data.[7]

Comparative Cytotoxicity Across Cancer Cell Lines

The cornerstone of evaluating any potential anticancer agent is its ability to selectively kill cancer cells. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a key metric for this assessment.[8][9] The following table summarizes the available IC50 values for toddalolactone and standard coumarin derivatives across various cancer cell lines. It is important to note that the specific enantiomeric form of toddalolactone was not always specified in the cited studies.[7]

CompoundCancer Cell LineIC50 (µM)Reference
Toddalolactone MCF-7 (Breast)Potent Inhibition (Specific value not provided)[7]
Osthole FaDu (Head and Neck)122.35 (24h), 93.36 (48h)[5]
MDA-MB-231 (Breast)50 (to decrease proliferation by 40%)[5]
Esculetin HCT116, HT-29, DLD-1 (Colorectal)Dose- and time-dependent inhibition[10]
Scopoletin HeLa (Cervical)Induces DNA fragmentation and increases caspase activity[4]

Expert Interpretation: The data, while not exhaustive for a direct head-to-head comparison, suggests that toddalolactone possesses significant cytotoxic activity, particularly against breast cancer cells. The IC50 values for osthole in head and neck cancer are in the higher micromolar range, indicating moderate potency. For esculetin, the qualitative description of its activity in colorectal cancer cell lines points to a broad-spectrum effect. The lack of specific IC50 values for toddalolactone across a wider range of cell lines is a notable research gap that warrants further investigation.

Unraveling the Mechanisms of Action: A Comparative Perspective

The efficacy of an anticancer compound is intrinsically linked to its mechanism of action. Coumarins are known to modulate several critical signaling pathways involved in cancer progression.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a primary mechanism through which anticancer agents eliminate malignant cells.[11] Both toddalolactone (inferred from the coumarin class) and standard coumarin derivatives have been shown to induce apoptosis.

  • Toddalolactone: As a coumarin, toddalolactone is presumed to induce apoptosis by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, the executioners of apoptosis.[7]

  • Standard Coumarins:

    • Osthole induces apoptosis in cervical cancer cells.[12]

    • Esculetin triggers apoptosis through caspase-dependent pathways and mitochondrial dysfunction in various cancer models.[4][10]

    • Scopoletin activates apoptotic pathways in gynecological cancer cells, leading to DNA fragmentation and increased caspase activity.[4]

The following diagram illustrates the general apoptotic pathway potentially modulated by these coumarins.

Apoptosis Pathway Potential Apoptotic Pathway Modulated by Coumarins Coumarins Toddalolactone & Standard Coumarins Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) Coumarins->Bcl2 Modulates Mitochondria Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Releases Bcl2->Mitochondria Regulates Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: General apoptotic pathway potentially modulated by coumarins.

Cell Cycle Arrest

The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Several coumarin derivatives have demonstrated the ability to halt the cell cycle at specific checkpoints, thereby preventing cancer cell division.

  • Toddalolactone: Dichloromethane fraction of Toddalia asiatica, which contains toddalolactone, has been shown to induce G2/M phase cell cycle arrest in HT-29 colon cancer cells.[13][14]

  • Standard Coumarins:

    • Esculetin induces G1 arrest in human HL-60 leukemia cells.[4][10]

    • A coumarin derivative, RKS262, was found to inhibit cell-cycle progression through the G2/M phase in ovarian cancer cells.[8]

    • Another coumarin derivative, 7,8-Dihydroxy-3-arylcoumarin, caused S-phase arrest in MDA-MB-231 breast cancer cells.[4]

This diversity in cell cycle arrest phases suggests that the specific chemical structure of the coumarin derivative plays a crucial role in its interaction with the cellular machinery.

The diagram below illustrates the points in the cell cycle where different coumarins may exert their effects.

Cell Cycle Arrest Cell Cycle Arrest Points by Coumarins cluster_coumarins Coumarin Intervention G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Esculetin Esculetin Esculetin->G1 Arrest Arylcoumarin 7,8-Dihydroxy- 3-arylcoumarin Arylcoumarin->S Arrest Toddalolactone Toddalolactone (from T. asiatica fraction) Toddalolactone->G2 Arrest RKS262 RKS262 RKS262->G2 Arrest

Caption: Cell cycle arrest points targeted by different coumarins.

Modulation of Signaling Pathways

The anticancer effects of coumarins are often mediated through their interaction with key intracellular signaling pathways that are frequently dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell proliferation, growth, and survival. Several coumarin derivatives, and likely toddalolactone by extension of its class, are thought to exert their anticancer effects by inhibiting this pathway.[7][13]

  • NF-κB Pathway: The transcription factor NF-κB plays a critical role in inflammation and cancer. Some coumarins have been shown to modulate this pathway.[13]

Experimental Methodologies: A Guide for Reproducible Research

To ensure the validity and reproducibility of findings, standardized experimental protocols are essential. The following sections detail the methodologies commonly employed to assess the anticancer properties of compounds like toddalolactone and standard coumarin derivatives.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., toddalolactone) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.[7]

The following diagram outlines the workflow of a typical MTT assay.

MTT Assay Workflow Workflow of MTT Cytotoxicity Assay start Start seed Seed cancer cells in 96-well plate start->seed adhere Allow cells to adhere (overnight) seed->adhere treat Treat with varying concentrations of compound adhere->treat incubate Incubate for 24/48/72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals with DMSO incubate_mtt->solubilize read Measure absorbance at ~570 nm solubilize->read analyze Analyze data and calculate IC50 read->analyze end End analyze->end

Caption: A generalized workflow for the MTT cytotoxicity assay.

Western Blotting for Mechanistic Insights

Western blotting is a widely used technique to detect specific proteins in a sample, providing valuable information about the molecular mechanisms of a drug's action.

Step-by-Step Protocol:

  • Cell Lysis: Treat cancer cells with the compound of interest and then lyse the cells to extract the total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a method like the BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein-rich solution (e.g., milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the protein of interest (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3).

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and recognizes the primary antibody.

  • Detection: Add a substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence).

  • Analysis: Analyze the resulting bands to determine the relative abundance of the target protein.

Conclusion and Future Directions

This comparative guide highlights the significant anticancer potential of toddalolactone, positioning it as a promising candidate for further investigation. While direct comparative data with standard coumarin derivatives is limited, the available evidence suggests that toddalolactone shares the core anticancer mechanisms of the coumarin class, including the induction of apoptosis and cell cycle arrest. Its potent activity against MCF-7 breast cancer cells is particularly noteworthy.

Future research should focus on several key areas:

  • Direct Comparative Studies: Conducting head-to-head comparisons of toddalolactone with standard coumarins like osthole, esculetin, and scopoletin across a broad panel of cancer cell lines is crucial to establish its relative potency and spectrum of activity.

  • Enantiomer-Specific Activity: The differential cytotoxic effects of (+)-toddalolactone and (-)-toddalolactone need to be systematically evaluated to determine if one enantiomer possesses superior anticancer properties.[7]

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by toddalolactone will provide a deeper understanding of its mechanism of action and may reveal novel therapeutic targets.

  • In Vivo Efficacy: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of toddalolactone.

By addressing these research gaps, the full therapeutic potential of toddalolactone as a novel anticancer agent can be unlocked, paving the way for its potential development into a clinically valuable therapeutic.

Sources

Comparative

The Overlooked Adjuvant: A Comparative Guide to the Synergistic Effects of Toddalolactone and its Congeners with Standard Antibiotics

For the Attention of Researchers, Scientists, and Drug Development Professionals In an era where antimicrobial resistance (AMR) poses a grave threat to global health, the exploration of novel therapeutic strategies is no...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In an era where antimicrobial resistance (AMR) poses a grave threat to global health, the exploration of novel therapeutic strategies is not merely an academic pursuit but a critical necessity. Among the most promising avenues is the revival of existing antibiotics through synergistic combinations with natural products. This guide delves into the scientific underpinnings of toddalolactone, a naturally occurring coumarin, and its broader chemical family as potent enhancers of standard antibiotic efficacy. As a Senior Application Scientist, my objective is to provide you with a comprehensive, technically sound, and field-proven perspective on this emerging area of research. This document moves beyond a simple recitation of facts to offer a synthesized analysis of the causality behind experimental designs and the practical application of these findings.

The Rationale for Synergy: Overcoming Bacterial Defenses

The relentless evolution of bacteria has rendered many of our frontline antibiotics less effective. Pathogens have developed sophisticated mechanisms to evade the action of these drugs, primarily through enzymatic degradation, target modification, and the active efflux of antimicrobial agents from the cell.[1] Natural products, having co-evolved with these microorganisms, often possess unique chemical scaffolds capable of neutralizing these resistance strategies.[2][3] The core principle of synergy lies in a multi-pronged attack: the antibiotic continues to target its primary site of action, while the natural compound disarms the bacterium's defense mechanisms.[4]

Coumarins, a class of benzopyrone-containing secondary metabolites abundant in plants, have garnered significant attention for their diverse biological activities, including their potential as antibiotic adjuvants.[5][6] Toddalolactone, isolated from the medicinal plant Toddalia asiatica, belongs to this promising class of compounds.[6][7] While direct and extensive research on the synergistic effects of pure toddalolactone with a wide array of antibiotics is still emerging, a compelling body of evidence from studies on Toddalia asiatica extracts and other coumarins provides a strong foundation for its potential.

Mechanisms of Synergistic Action: A Multi-Target Approach

The synergistic effects of coumarins, and by extension toddalolactone, with standard antibiotics are not attributed to a single mode of action but rather a combination of disruptive strategies that weaken the bacterial defenses. The primary mechanisms identified in the literature are:

  • Inhibition of Efflux Pumps: Many bacteria possess protein transporters, known as efflux pumps, that actively expel antibiotics from the cell, preventing them from reaching their target concentrations.[5] Coumarins have been shown to inhibit the activity of these pumps, effectively trapping the antibiotic inside the bacterial cell and enhancing its potency.[8][9] This mechanism is particularly relevant for overcoming resistance to antibiotics like fluoroquinolones (e.g., ciprofloxacin) and macrolides (e.g., erythromycin).[9]

  • Disruption of Biofilms: Bacteria often form biofilms, which are complex, surface-attached communities encased in a protective matrix of extracellular polymeric substances (EPS).[10] This matrix acts as a physical barrier, preventing antibiotic penetration and contributing to chronic and recurrent infections.[10] Coumarins can interfere with biofilm formation and disrupt established biofilms, rendering the embedded bacteria more susceptible to antibiotic treatment.[11][12]

  • Inhibition of Quorum Sensing: Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and the formation of biofilms.[11][13] By interfering with QS signaling molecules, coumarins can disrupt these coordinated bacterial behaviors, making them more vulnerable to the action of antibiotics.[11][13]

Visualizing the Synergistic Pathways

To better understand the interplay between toddalolactone (and related coumarins) and antibiotics, the following diagrams illustrate the key mechanisms of action.

Synergy_Mechanisms cluster_bacterium Bacterial Cell Antibiotic Antibiotic Target Bacterial Target (e.g., DNA Gyrase, Ribosome) Antibiotic->Target Inhibition Toddalolactone Toddalolactone EffluxPump Efflux Pump Toddalolactone->EffluxPump Inhibits Biofilm Biofilm Formation Toddalolactone->Biofilm Disrupts QS Quorum Sensing Toddalolactone->QS Inhibits EffluxPump->Antibiotic Expels Increased Intracellular\nAntibiotic Concentration Increased Intracellular Antibiotic Concentration Enhanced\nBactericidal Effect Enhanced Bactericidal Effect Increased Intracellular\nAntibiotic Concentration->Enhanced\nBactericidal Effect

Caption: Key synergistic mechanisms of toddalolactone.

Comparative Performance: Experimental Evidence

While specific data for toddalolactone is limited, studies on Toddalia asiatica extracts and other coumarins provide valuable insights into their synergistic potential with commonly used antibiotics. The following tables summarize the findings from checkerboard assays, a standard method for quantifying synergy. The Fractional Inhibitory Concentration (FIC) index is used to interpret the interaction, where an FIC index of ≤ 0.5 indicates synergy.

Table 1: Synergistic Effects of Toddalia asiatica Extracts with Standard Antibiotics

Bacterial StrainAntibioticExtract from T. asiaticaFIC IndexOutcomeReference
Staphylococcus aureusAmpicillinEthanolicAdditiveIncreased Susceptibility[7][14]
Staphylococcus aureus-Coumurrenol + Compound 1AdditiveLowered MIC[7][14]

Table 2: Synergistic Effects of Other Coumarins with Standard Antibiotics

Bacterial StrainAntibioticCoumarin DerivativeFIC IndexOutcomeReference
Staphylococcus aureus (NorA efflux pump)CiprofloxacinC14SynergisticPotentiation of antibiotic effect[8]
Pseudomonas aeruginosaCiprofloxacin4tSynergistic>200-fold enhancement[3]
Pseudomonas aeruginosaTobramycin4tSynergistic>200-fold enhancement[3]
Klebsiella pneumoniae (Carbapenem-resistant)MeropenemCoumarin≤ 0.5Synergistic[5]
Staphylococcus aureusNorfloxacin3-Substituted Coumarins-Significant Potentiation[12]

Experimental Protocols for Assessing Synergy: A Self-Validating Approach

To ensure the scientific integrity and reproducibility of synergy studies, it is crucial to employ standardized and well-validated experimental protocols. The following provides a detailed methodology for the two most common assays used to evaluate antimicrobial synergy.

Checkerboard Assay: A High-Throughput Screening Method

The checkerboard assay is a robust method for determining the in vitro interaction of two antimicrobial agents.[15] It allows for the simultaneous testing of multiple concentrations of both agents, providing a comprehensive overview of their synergistic, additive, indifferent, or antagonistic effects.

Protocol: Broth Microdilution Checkerboard Assay

  • Preparation of Reagents and Inoculum:

    • Prepare stock solutions of toddalolactone (or the test compound) and the standard antibiotic in an appropriate solvent.

    • Culture the bacterial strain of interest overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Dilute the overnight culture to achieve a standardized inoculum density (typically 5 x 10^5 CFU/mL).

  • Plate Setup:

    • Use a 96-well microtiter plate.

    • Along the x-axis, perform serial dilutions of the standard antibiotic.

    • Along the y-axis, perform serial dilutions of toddalolactone.

    • The final volume in each well should be the same, containing a unique combination of the two agents and the bacterial inoculum.

    • Include control wells with only the antibiotic, only toddalolactone, and a growth control (no antimicrobial agents).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination. The MIC is the lowest concentration that visibly inhibits bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each agent:

      • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

      • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • Calculate the FIC Index (FICI): FICI = FIC of Drug A + FIC of Drug B

    • Interpret the results:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 1.0: Additive

      • 1.0 < FICI ≤ 4.0: Indifference

      • FICI > 4.0: Antagonism

Checkerboard_Workflow Start Start Prepare Reagents Prepare Stock Solutions (Toddalolactone & Antibiotic) Start->Prepare Reagents Prepare Inoculum Prepare Standardized Bacterial Inoculum Prepare Reagents->Prepare Inoculum Setup Plate 96-Well Plate Setup (Serial Dilutions) Prepare Inoculum->Setup Plate Incubate Incubate at 37°C for 18-24h Setup Plate->Incubate Read MICs Determine MICs of Individual Agents & Combinations Incubate->Read MICs Calculate FIC Calculate Fractional Inhibitory Concentrations (FICs) Read MICs->Calculate FIC Calculate FICI Calculate FIC Index (FICI) Calculate FIC->Calculate FICI Interpret Results Interpret Synergy, Additivity, Indifference, or Antagonism Calculate FICI->Interpret Results End End Interpret Results->End

Caption: Workflow for the Checkerboard Assay.

Time-Kill Curve Analysis: A Dynamic Assessment of Bactericidal Activity

While the checkerboard assay provides a static endpoint, the time-kill curve analysis offers a dynamic view of the bactericidal or bacteriostatic effects of antimicrobial combinations over time. This method is more labor-intensive but provides crucial information on the rate and extent of bacterial killing.

Protocol: Time-Kill Curve Assay

  • Preparation:

    • Prepare cultures of the test organism to the mid-logarithmic phase of growth.

    • Prepare tubes or flasks containing fresh broth with the desired concentrations of the antibiotic, toddalolactone, and their combination. Concentrations are typically based on the MIC values obtained from the checkerboard assay (e.g., 0.5 x MIC, 1 x MIC, 2 x MIC).

    • Include a growth control tube without any antimicrobial agents.

  • Inoculation and Sampling:

    • Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile saline or broth.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.

    • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Time_Kill_Workflow Start Start Prepare Cultures Prepare Bacterial Cultures (Log Phase) Start->Prepare Cultures Prepare Test Tubes Prepare Tubes with Antimicrobial Combinations & Controls Prepare Cultures->Prepare Test Tubes Inoculate Inoculate Tubes with Bacterial Suspension Prepare Test Tubes->Inoculate Sample Over Time Withdraw Aliquots at Specific Time Points Inoculate->Sample Over Time Serial Dilution & Plating Perform Serial Dilutions and Plate on Agar Sample Over Time->Serial Dilution & Plating Incubate Plates Incubate Plates at 37°C Serial Dilution & Plating->Incubate Plates Count Colonies Count Colony-Forming Units (CFU) Incubate Plates->Count Colonies Plot Data Plot log10 CFU/mL vs. Time Count Colonies->Plot Data Analyze Curves Analyze for Synergy and Bactericidal Activity Plot Data->Analyze Curves End End Analyze Curves->End

Caption: Workflow for the Time-Kill Curve Assay.

Conclusion and Future Directions

The evidence presented in this guide strongly suggests that toddalolactone and its related coumarin compounds hold significant promise as synergistic partners for standard antibiotics. Their ability to counteract key bacterial resistance mechanisms, such as efflux pump activity and biofilm formation, offers a viable strategy to restore and extend the lifespan of our existing antimicrobial arsenal.

While the direct data on toddalolactone remains to be fully elucidated, the consistent synergistic activity observed with Toddalia asiatica extracts and other coumarins provides a compelling rationale for further investigation. Future research should focus on:

  • Comprehensive Synergy Screening: Evaluating the synergistic potential of purified toddalolactone against a broad panel of clinically relevant, multidrug-resistant bacteria in combination with a wider range of standard antibiotics.

  • Mechanistic Elucidation: In-depth studies to pinpoint the specific molecular targets of toddalolactone within bacterial cells and to fully understand its interaction with efflux pumps and quorum sensing pathways.

  • In Vivo Efficacy and Safety: Progressing promising in vitro findings to preclinical and clinical trials to assess the in vivo efficacy, pharmacokinetics, and safety of toddalolactone-antibiotic combinations.

The path from natural product discovery to clinical application is challenging, but the potential rewards in the fight against antimicrobial resistance are immeasurable. Toddalolactone and its chemical relatives represent a valuable and underexplored resource in this critical endeavor.

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  • Wang, Y., et al. (2024). Preparation of Toddalia asiatica (L.) Lam. Extract Microcapsules and Their Effect on Optical, Mechanical and Antibacterial Performance of Waterborne Topcoat Paint Films. MDPI. [Link]

  • Minimum Inhibitory Concentration (MIC) and Checkerboard Method. (n.d.). Nagoya University. [Link]

  • Shi, L., et al. (2015). ANTIOXIDANTAND ANTIBACTERIALACTIVITY OF TODDALIA ASIATICA (LINN) LAM ROOT EXTRACTS. African Journal of Traditional, Complementary and Alternative Medicines. [Link]

  • Raj, K. K., et al. (2012). Antimicrobial Activity of Ulopterol Isolated From Toddalia Asiatica (L.) Lam.: A Traditional Medicinal Plant. PubMed. [Link]

  • Checkerboard assay. (n.d.). GARDP Revive. [Link]

  • Bellio, P., et al. (2021). New and simplified method for drug combination studies by checkerboard assay. MethodsX. [Link]

  • Synergistic Activity of Antibiotics and Bioactive Plant Extracts: A Study Against Gram-Positive and Gram-Negative Bacteria. (2018). ResearchGate. [Link]

  • Alkaloids from Toddalia asiatica and their cytotoxic, antimicrobial and antifungal activities. (2014). PubMed. [Link]

  • New and simplified method for drug combination studies by checkerboard assay. (2021). ResearchGate. [Link]

  • Preparation of Chitosan-Coated Toddalia asiatica (L.) Lam Extract Microcapsules and Its Effect on Coating Antibacterial Properties. (2024). MDPI. [Link]

Sources

Validation

Validating Toddalolactone Protein Targets via Western Blot: A Comparative Methodological Guide

Validating these dynamic targets requires more than just running a standard gel. It demands a rigorously controlled Western blot workflow engineered to distinguish between total protein expression shifts and transient po...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating these dynamic targets requires more than just running a standard gel. It demands a rigorously controlled Western blot workflow engineered to distinguish between total protein expression shifts and transient post-translational modifications (like phosphorylation). This guide objectively compares TOD’s target modulation against standard pharmacological alternatives and provides a causality-driven, self-validating protocol for accurate quantification.

Mechanistic Overview & Target Pathway

Pathway TOD Toddalolactone IKK IKK Complex TOD->IKK Inhibits p65 NF-κB (p-p65) TOD->p65 Blocks PAI1 PAI-1 TOD->PAI1 Inhibits LPS LPS / IL-1β TLR4 TLR4 Receptor LPS->TLR4 TLR4->IKK IkBa IκBα (Phosphorylated) IKK->IkBa IkBa->p65 Nucleus Nuclear Translocation p65->Nucleus Thrombosis Thrombosis / Fibrosis PAI1->Thrombosis

Comparative Performance Analysis

When evaluating TOD as an experimental probe or therapeutic candidate, it must be benchmarked against established, single-target inhibitors. The table below synthesizes quantitative performance data, allowing researchers to compare TOD against standard alternatives used in Western blot target validation.

CompoundPrimary Target(s)IC50 / Effective Conc.Mechanism of ActionWestern Blot Readout
Toddalolactone NF-κB, PAI-137.3 µM (PAI-1)[1]Inhibits p65 phosphorylation & PAI-1 binding↓ p-p65, ↓ HMGB1, ↓ PAI-1
BAY 11-7082 (Alternative)IKKα/β10 µM (IKK)Irreversible synthetic IKK inhibitor↓ p-IκBα, ↓ p-p65
Tiplaxtinin (Alternative)PAI-12.7 µM (PAI-1)Specific synthetic PAI-1 inhibitor↓ PAI-1/uPA complex

Experimental Design: The Self-Validating Workflow

A Western blot is only as reliable as its internal controls. When validating TOD's effect on highly transient targets like the NF-κB pathway, the protocol must be designed as a "self-validating system." Every step must be engineered to eliminate false positives—such as an apparent reduction in p-p65 caused by uneven loading or phosphatase-mediated degradation during lysis.

Workflow Lysis 1. Cell Lysis (RIPA + Inhibitors) Quant 2. BCA Assay (Normalize Loading) Lysis->Quant SDS 3. SDS-PAGE (Resolve p-p65) Quant->SDS Transfer 4. PVDF Transfer (High Binding) SDS->Transfer Block 5. Blocking (5% BSA) Transfer->Block Detect 6. ECL Detection (Ratio Analysis) Block->Detect

Fig 2: Self-validating Western blot workflow for phospho-protein analysis.

Step-by-Step Methodology: Validating TOD Targets

The following protocol details the optimal conditions for validating TOD's inhibition of NF-κB (p-p65) in LPS-stimulated in vitro models (e.g., RAW 264.7 macrophages or chondrocytes)[2][3].

Cell Lysis & Protein Extraction
  • Action: Lyse LPS-stimulated cells using ice-cold RIPA buffer supplemented with 1X Protease Inhibitor Cocktail, 1 mM Sodium Orthovanadate (Na3VO4), and 10 mM Sodium Fluoride (NaF)[2][4].

  • The Causality: RIPA contains harsh detergents (SDS and sodium deoxycholate) necessary to disrupt the nuclear membrane, which is critical since p65 translocates to the nucleus[3]. Na3VO4 and NaF are mandatory phosphatase inhibitors; without them, endogenous phosphatases will rapidly strip the phosphate group from p-p65 during extraction, leading to a false-negative result for pathway activation.

Protein Quantification & Normalization
  • Action: Perform a BCA assay to determine protein concentration[2]. Normalize all samples to exactly 20 µg per lane prior to loading.

  • The Causality: The BCA assay is highly compatible with the detergents in RIPA buffer, unlike the Bradford assay which will yield skewed results. Strict normalization ensures that any observed decrease in p-p65 in TOD-treated samples is due to true target inhibition, not unequal sample loading.

SDS-PAGE & PVDF Transfer
  • Action: Resolve proteins on a 10% SDS-PAGE gel and transfer to a 0.45 µm PVDF membrane[4].

  • The Causality: PVDF is explicitly chosen over nitrocellulose because of its superior mechanical strength and hydrophobic binding capacity. This is critical for the self-validating nature of this assay, as the membrane will need to be stripped and reprobed (e.g., probing for p-p65, stripping, and reprobing for total p65) without losing structural integrity or shedding target proteins.

Blocking & Antibody Incubation
  • Action: Block the membrane in 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Incubate overnight at 4°C with primary antibodies against p-p65 (Ser536) and total p65[5].

  • The Causality: Never use non-fat milk when probing for phosphoproteins. Milk contains casein, a phosphoprotein that will cross-react with phospho-specific antibodies, resulting in massive background noise. BSA provides a clean, phospho-free blocking environment.

Detection & Self-Validation
  • Action: Visualize bands using an Enhanced Chemiluminescence (ECL) substrate[5]. Calculate the densitometric ratio of p-p65 to total p65, and normalize total p65 against a loading control (β-actin for whole cell, or Lamin B for nuclear fractions)[5].

  • The Causality: By expressing the data mathematically as a ratio (p-p65 / total p65), you create a self-validating metric. This isolates the phosphorylation event from any potential TOD-induced changes in overall p65 expression or generalized cell toxicity, proving definitive target engagement.

References

  • Inhibition of PAI-1 Activity by Toddalolactone as a Mechanism for Promoting Blood Circulation and Removing Stasis by Chinese Herb Zanthoxylum nitidum var. tomentosum Frontiers in Pharmacology[Link]

  • Toddalolactone protects against osteoarthritis by ameliorating chondrocyte inflammation and suppressing osteoclastogenesis Journal of Orthopaedic Translation[Link]

  • Toddalolactone Protects Lipopolysaccharide-Induced Sepsis and Attenuates Lipopolysaccharide-Induced Inflammatory Response by Modulating HMGB1-NF-κB Translocation Frontiers in Pharmacology[Link]

Sources

Comparative

A Comparative Analysis of the Antioxidant Capacities of Toddalolactone and Ascorbic Acid: An In-Depth Guide for Researchers

In the relentless pursuit of novel therapeutic agents to combat oxidative stress-induced pathologies, the scientific community continuously evaluates natural and synthetic compounds for their antioxidant potential. Among...

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Author: BenchChem Technical Support Team. Date: April 2026

In the relentless pursuit of novel therapeutic agents to combat oxidative stress-induced pathologies, the scientific community continuously evaluates natural and synthetic compounds for their antioxidant potential. Among the myriad of molecules, toddalolactone, a naturally occurring coumarin, has garnered interest. This guide provides a comprehensive, evidence-based comparison of the antioxidant capacity of toddalolactone against the well-established benchmark, ascorbic acid (Vitamin C). Designed for researchers, scientists, and drug development professionals, this document delves into the underlying chemical principles, comparative experimental data, and the mechanistic intricacies that define the antioxidant profiles of these two compounds.

Understanding the Adversary: Oxidative Stress

At the cellular level, a delicate balance exists between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms.[1] ROS, such as superoxide radicals and hydrogen peroxide, are natural byproducts of cellular metabolism and play roles in cell signaling.[2] However, an overabundance of ROS, stemming from environmental factors or pathological states, can overwhelm the antioxidant defenses, leading to oxidative stress. This imbalance can inflict damage upon crucial biomolecules, including lipids, proteins, and DNA, and is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Antioxidants mitigate this damage by neutralizing free radicals, thereby preventing a cascade of destructive reactions.

Contenders in Focus: Chemical Structures and Mechanisms

The antioxidant capacity of a molecule is intrinsically linked to its chemical structure. The distinct architectures of toddalolactone and ascorbic acid dictate their mechanisms of radical scavenging.

Toddalolactone: A member of the coumarin family, toddalolactone possesses a benzopyrone skeleton. Its antioxidant activity is largely attributed to the presence of hydroxyl and methoxy groups on the benzene ring, which can donate hydrogen atoms to neutralize free radicals. The resonance stabilization of the resulting phenoxyl radical contributes to its efficacy.

Ascorbic Acid (Vitamin C): A water-soluble vitamin, ascorbic acid is a potent reducing agent and antioxidant.[3] Its antioxidant activity stems from its ability to donate electrons from the double bond between the second and third carbons of its 6-carbon structure.[1] Upon donating a single electron, it forms the relatively stable and non-reactive monodehydroascorbate radical, effectively quenching the chain reactions initiated by more damaging radicals.[2][4]

Comparative Antioxidant Capacity: A Review of In Vitro Data

Direct comparative studies on purified toddalolactone are limited in the available literature. However, valuable insights can be gleaned from studies on the antioxidant activity of extracts from Toddalia asiatica, the plant from which toddalolactone is isolated. These extracts contain a mixture of compounds, including toddalolactone, and their activity provides a strong indication of the potential of their constituents.

The following table summarizes the 50% inhibitory concentration (IC50) values from various in vitro antioxidant assays for Toddalia asiatica extracts, with ascorbic acid as a common standard for comparison. A lower IC50 value signifies a higher antioxidant capacity.

Antioxidant Assay IC50 Value (µg/mL) Reference
Toddalia asiatica (Methanol Leaf Extract)DPPH36[4]
Toddalia asiatica (Methanol Root Extract)DPPH41.45[5]
Toddalia asiatica (Methanol Root Extract)ABTS8.34[5]
Ascorbic Acid (Standard)DPPH3.37[6]
Ascorbic Acid (Standard)DPPH~20-30[7]

It is crucial to note that the IC50 values for Toddalia asiatica represent the activity of a complex extract and not purified toddalolactone. The antioxidant activity of the pure compound may differ.

From the available data, it is evident that while the extracts of Toddalia asiatica exhibit significant antioxidant activity, ascorbic acid generally demonstrates a lower IC50 value in DPPH assays, indicating a more potent radical scavenging capacity in these specific experimental setups. The notably lower IC50 value of the root extract in the ABTS assay suggests that the constituents of Toddalia asiatica are highly effective in scavenging the ABTS radical cation.

Experimental Protocols: A Closer Look at Antioxidant Assays

To ensure scientific rigor and reproducibility, a detailed understanding of the experimental methodologies used to assess antioxidant capacity is paramount. Here, we provide step-by-step protocols for two of the most common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Samples: Dissolve toddalolactone and ascorbic acid in a suitable solvent (e.g., methanol) to prepare stock solutions. From these, create a series of dilutions to determine the IC50 value.

  • Reaction Mixture: In a 96-well microplate, add 100 µL of each sample dilution to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the antioxidant to determine the IC50 value.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH Solution Mix Mix Sample and DPPH Solution (1:1 ratio) DPPH->Mix Sample Prepare Serial Dilutions of Toddalolactone & Ascorbic Acid Sample->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow of the DPPH Radical Scavenging Assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decolorization that is quantified spectrophotometrically.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Preparation of Test Samples: Prepare serial dilutions of toddalolactone and ascorbic acid in a suitable solvent.

  • Reaction Mixture: Add 20 µL of each sample dilution to 180 µL of the ABTS•+ working solution in a 96-well microplate.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation and IC50 Determination: The calculation of scavenging activity and determination of the IC50 value are performed as described for the DPPH assay.

Cellular Context: Antioxidants and Signaling Pathways

The significance of antioxidants extends beyond simple radical scavenging in a test tube. Within the complex cellular environment, oxidative stress can activate various signaling pathways, many of which are implicated in inflammation and apoptosis. For instance, ROS can activate the nuclear factor-kappa B (NF-κB) pathway, a key regulator of pro-inflammatory gene expression. Antioxidants, by reducing the overall ROS burden, can help to modulate these signaling cascades and maintain cellular homeostasis.

Oxidative_Stress_Pathway ROS Increased ROS (Reactive Oxygen Species) Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage causes NFkB_path NF-κB Signaling Pathway ROS->NFkB_path activates Cell_Dysfunction Cellular Dysfunction & Disease Damage->Cell_Dysfunction Inflammation Pro-inflammatory Gene Expression NFkB_path->Inflammation leads to Inflammation->Cell_Dysfunction Antioxidants Antioxidants (Toddalolactone, Ascorbic Acid) Antioxidants->ROS neutralize

Sources

Validation

Validating Molecular Docking Predictions for Toddalolactone Receptors: A Comparative Guide

However, a docking score is merely a hypothesis. As a Senior Application Scientist, I approach these predictions with a healthy dose of skepticism. A high-affinity binding pose does not guarantee functional modulation. T...

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Author: BenchChem Technical Support Team. Date: April 2026

However, a docking score is merely a hypothesis. As a Senior Application Scientist, I approach these predictions with a healthy dose of skepticism. A high-affinity binding pose does not guarantee functional modulation. This guide provides an objective comparison of toddalolactone’s predicted targets against alternative compounds, detailing the self-validating experimental workflows required to prove causality and establish true mechanism of action (MoA).

The Necessity of Multi-Tiered Validation

Molecular docking provides a static snapshot of receptor-ligand interactions. To validate these predictions, we must transition from static models to dynamic simulations, and finally to functional biological assays.

G A Molecular Docking (In Silico) B Molecular Dynamics (Simulation) A->B Stability Check C In Vitro Assays (Enzymatic/Binding) B->C Target Binding D Cell-Based Assays (Functional) C->D Pathway Modulation E In Vivo Models (Phenotypic) D->E Efficacy Validation

Caption: Workflow for validating molecular docking predictions of toddalolactone.

Comparative Analysis of Toddalolactone Targets

To objectively evaluate toddalolactone's efficacy, we must compare its in silico docking scores with empirical quantitative data, benchmarking it against known standards or alternative ligands where applicable.

Quantitative Data Comparison
Target ReceptorAlternative Ligand (Reference)Toddalolactone Docking ScoreExperimental Validation MethodEmpirical Outcome (Efficacy)
PAI-1 Tiplaxtinin (Standard Inhibitor)N/AChromogenic & Clot Lysis AssayIC50 = 37.31 ± 3.23 μM[1]
CYP1A1 N/A-7.158 kcal/molMD Simulation (50 ns)RMSD stabilized at 2.8 Å[2]
CYP3A5 N/A-5.473 kcal/molMD Simulation (50 ns)Stable H-bond with GLU374[2]
SARS-CoV-2 Mpro Myricetin (Docking: -6.578)-6.527FRET-based Enzyme AssayWeak/Moderate Inhibition[3]
HMGB1 / NF-κB Dexamethasone (Standard)N/ASubcellular FractionationBlocked Nuclear Translocation[4]
Target 1: PAI-1 and the Fibrinolytic Pathway

G T Toddalolactone PAI PAI-1 T->PAI Inhibits Complex PAI-1/uPA Complex (Inactive uPA) PAI->Complex Binds & Inhibits uPA uPA (Active) uPA->Complex Bound by PAI-1 Fibrin Fibrinolysis (Thrombus Clearance) uPA->Fibrin Promotes Complex->Fibrin Prevents

Target 2: Cytochrome P450 (CYP1A1/CYP3A5) Stability

Docking predicted strong binding of toddalolactone to CYP1A1 (-7.158 kcal/mol) via pi-pi stacking with PHE224, and to CYP3A5 via hydrogen bonding with GLU374[2].

The Causality of the Assay: Docking algorithms often force ligands into unnatural conformations to maximize scores. To validate this, we employ Molecular Dynamics (MD) simulations. By solvating the system and applying thermodynamic parameters (300K, 1 bar), we test if the ligand-receptor complex maintains its integrity over time. A stabilizing Root-Mean-Square Deviation (RMSD) confirms that the docking pose represents a genuine, thermodynamically favorable interaction[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, every experimental workflow must include internal controls that validate the assay's performance independent of the test compound.

Protocol A: PAI-1/uPA Complex Disruption Assay (SDS-PAGE)
  • System Preparation & Internal Control:

    • Validation Checkpoint: Include a vehicle control (DMSO) and a positive control (e.g., Tiplaxtinin) to ensure baseline complex formation and validated inhibition are observable.

  • Ligand Incubation:

    • Add toddalolactone at graded concentrations (12.5, 25, 50, and 100 μM). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Protease Challenge:

    • Add 10 μL of uPA (final concentration: 0.8 μM). Incubate for exactly 10 minutes at 37°C.

    • Causality Note: The brief 10-minute window prevents non-specific degradation while allowing the rapid serpin-protease interaction to occur.

  • Non-Reduced Denaturation:

    • Add 20 μL of 2× non-reduced loading buffer. Heat at 100°C for 3 minutes.

    • Critical Step: Do not use DTT or β-mercaptoethanol. Reducing agents will cleave disulfide bonds, artificially dissociating the complex and yielding false positives for inhibition.

  • Electrophoresis:

    • Run the samples on a 10% SDS-PAGE gel at 80V for 1.5 hours. Quantify the disappearance of the ~90 kDa complex band relative to the loading control.

Protocol B: Molecular Dynamics (MD) Validation Pipeline

This computational protocol bridges the gap between static docking and in vitro metabolism[2].

  • System Solvation:

    • Import the highest-scoring CYP-toddalolactone docking pose. Solvate the complex using the SPC (Simple Point Charge) solvent model.

    • Validation Checkpoint: Neutralize the system by adding counter-ions (Na+/Cl-). An unbalanced charge will cause simulation artifacts.

  • Equilibration (NPT Ensemble):

    • Equilibrate the system to a target temperature of 300.0 K and a pressure of 1.01325 bar.

  • Production Run:

    • Execute a 50 ns to 200 ns simulation with 200-ps trajectory recording intervals.

  • Trajectory Analysis:

    • Plot the RMSD of the ligand backbone.

    • Causality Note: If the RMSD climbs continuously without plateauing, the docking pose was a false positive. For toddalolactone and CYP1A1, the RMSD must stabilize at approximately 2.8 Å after the first 10 ns to confirm stable binding[2].

Protocol C: Subcellular Fractionation for HMGB1-NF-κB Translocation

Toddalolactone exhibits anti-inflammatory effects by modulating the HMGB1-NF-κB pathway in LPS-induced models[4].

  • Cell Stimulation:

    • Culture RAW 264.7 macrophages and pretreat with toddalolactone. Stimulate with LPS for 20 hours.

  • Subcellular Fractionation:

    • Lyse cells using a hypotonic buffer to extract the cytoplasmic fraction. Centrifuge, then lyse the remaining pellet with a hypertonic nuclear extraction buffer.

    • Validation Checkpoint: When performing Western blots on these fractions, you must probe for compartment-specific loading controls—Lamin B1 for the nucleus and GAPDH/β-actin for the cytoplasm. Cross-contamination invalidates the translocation data.

  • Quantification:

    • Measure the ratio of nuclear to cytoplasmic NF-κB P65 and HMGB1. Successful target engagement by toddalolactone is indicated by cytoplasmic retention of these factors[4].

Conclusion

References

  • Inhibition of PAI-1 Activity by Toddalolactone as a Mechanism for Promoting Blood Circulation and Removing Stasis by Chinese Herb Zanthoxylum nitidum var.
  • Source: nih.
  • Source: frontiersin.
  • Source: frontiersin.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Toddalolactone

As researchers and drug development professionals, our work with promising natural compounds like Toddalolactone demands the highest standards of safety and precision. Toddalolactone, a coumarin isolated from Toddalia as...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with promising natural compounds like Toddalolactone demands the highest standards of safety and precision. Toddalolactone, a coumarin isolated from Toddalia asiatica, has demonstrated significant cytotoxic and anti-inflammatory activities, making it a compound of interest for therapeutic research.[1][2] However, its biological activity necessitates a robust understanding and implementation of appropriate safety protocols to mitigate exposure risks.

This guide provides essential, immediate safety and logistical information for handling Toddalolactone. It is designed to move beyond a simple checklist, offering a procedural framework grounded in scientific principles to ensure the safety of laboratory personnel and the integrity of the research.

Hazard Assessment: A Proactive Approach to Safety

A thorough understanding of a compound's potential hazards is the foundation of safe laboratory practice. While some sources do not list specific GHS hazard classifications for Toddalolactone[3], others indicate it should be handled with caution. One supplier provides GHS hazard statements classifying Toddalolactone as:

  • H302: Harmful if swallowed[4]

  • H315: Causes skin irritation[4]

  • H319: Causes serious eye irritation[4]

  • H335: May cause respiratory irritation[4]

Given its potent cytotoxic effects against cancer cell lines[1], and the common irritant nature of other lactones[5][6], a conservative approach is warranted. We must assume these hazards are present and implement controls accordingly. The principle of minimizing exposure is paramount.[7]

Core Personal Protective Equipment (PPE) Ensemble

Consistent and correct use of PPE is the final, critical barrier between the researcher and potential chemical exposure.[8][9] The following PPE should be considered the mandatory minimum for any procedure involving Toddalolactone.

  • Laboratory Coat: A clean, buttoned lab coat protects your skin and personal clothing from splashes and spills.[8][10] It should be removed before leaving the laboratory to prevent the spread of contamination.[10][11]

  • Eye and Face Protection: The potential for serious eye irritation necessitates robust protection.[4]

    • Safety Glasses with Side Shields: For handling low volumes of dilute solutions.

    • Chemical Splash Goggles: Essential when there is a higher risk of splashes, such as during the preparation of stock solutions or handling larger volumes.[5][12] Goggles provide a seal around the eyes, offering superior protection.

  • Hand Protection: To prevent skin irritation[4], chemically resistant gloves are required.

    • Nitrile Gloves: These are a standard in most laboratories and offer good protection against incidental contact. Always check the manufacturer's compatibility charts for the specific solvents being used.

    • Double Gloving: Consider wearing two pairs of gloves when handling the concentrated solid or preparing stock solutions. This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

  • Proper Attire: Long pants and closed-toe shoes that completely cover the foot are fundamental to laboratory safety and must be worn at all times.[8]

Task-Specific PPE and Engineering Controls

Different laboratory procedures carry varying levels of risk. The selection of PPE and engineering controls should be adapted to the specific task at hand.

Task Engineering Control Required PPE Rationale
Weighing Solid Compound Chemical Fume Hood or Ventilated Balance EnclosureLab Coat, Chemical Splash Goggles, Nitrile Gloves (double-gloving recommended), N95 RespiratorToddalolactone is a powder that can easily become airborne, posing an inhalation risk.[4] A ventilated enclosure captures airborne particulates at the source.
Preparing Stock Solutions Chemical Fume HoodLab Coat, Chemical Splash Goggles, Chemically Resistant GlovesThe use of volatile solvents and the risk of splashing concentrated solutions necessitate the use of a fume hood and enhanced eye protection.[6]
Diluting to Working Concentrations Benchtop (in a designated clean area)Lab Coat, Safety Glasses with Side Shields, Nitrile GlovesThe risk is lower due to the reduced concentration, but standard PPE is still required to protect against accidental splashes.
Cell Culture/Assay Plate Addition Biosafety Cabinet (if sterile conditions are required)Lab Coat, Safety Glasses with Side Shields, Nitrile GlovesProtects both the user from aerosols and the cell culture from contamination. Standard PPE protects the user from diluted compound exposure.

Procedural Guide: Safe Handling and Disposal

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures procedural consistency.

Experimental Protocol: Weighing and Preparing a Toddalolactone Stock Solution
  • Preparation: Before starting, ensure the chemical fume hood is operational and the workspace is clean.[10] Assemble all necessary equipment, including vials, solvents, and pipettes.

  • Don PPE: Put on a lab coat, chemical splash goggles, and two pairs of nitrile gloves. If weighing outside a ventilated enclosure, an N95 respirator is required.

  • Weighing: Perform all manipulations of solid Toddalolactone within a chemical fume hood or a ventilated balance enclosure to contain any airborne powder.[6] Use a spatula to carefully transfer the desired amount to a tared vial.

  • Solubilization: While still inside the fume hood, add the appropriate solvent (e.g., DMSO) to the vial containing the Toddalolactone. Cap the vial securely.

  • Mixing: Gently vortex or sonicate the vial until the compound is fully dissolved.

  • Labeling: Clearly label the stock solution container with the compound name, concentration, solvent, date, and appropriate hazard warnings.

  • Immediate Cleanup: Decontaminate the spatula and any surfaces with a suitable solvent (e.g., 70% ethanol). Dispose of contaminated wipes and weighing paper in the designated solid chemical waste container.

  • Doffing PPE: Remove the outer pair of gloves and dispose of them in the chemical waste. Remove the remaining PPE before leaving the lab.

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[7][8]

Operational and Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulations.[5][13]

  • Waste Segregation: All materials that have come into contact with Toddalolactone must be treated as hazardous chemical waste.[14]

    • Liquid Waste: Collect all unused solutions and solvent rinses in a clearly labeled, sealed, and appropriate hazardous waste container. Do not pour Toddalolactone waste down the drain.[5]

    • Solid Waste: Collect all contaminated consumables (e.g., gloves, pipette tips, weighing papers, paper towels) in a separate, clearly labeled solid hazardous waste container.[6]

  • Container Management:

    • Ensure waste containers are compatible with the chemicals being added and are kept closed when not in use.[8]

    • Label hazardous waste containers with the full chemical names of all contents.

  • Final Disposal: Arrange for the disposal of all Toddalolactone waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]

Visual Workflow for Safe Handling of Toddalolactone

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_area 1. Prepare Fume Hood & Equipment don_ppe 2. Don Core PPE: Lab Coat, Goggles, Double Gloves prep_area->don_ppe don_resp 3. Don N95 Respirator (If required) don_ppe->don_resp weigh 4. Weigh Solid Toddalolactone don_resp->weigh solubilize 5. Add Solvent & Dissolve weigh->solubilize label_vial 6. Label Stock Solution solubilize->label_vial decontam 7. Decontaminate Surfaces & Tools label_vial->decontam spill Spill? seg_waste 8. Segregate Solid & Liquid Hazardous Waste spill->seg_waste No spill_proc Follow Spill Protocol spill->spill_proc Yes decontam->spill decontam->seg_waste doff_ppe 9. Doff PPE (Outer Gloves First) seg_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands end_proc Procedure Complete wash_hands->end_proc start Start start->prep_area

Caption: Workflow for the safe handling and disposal of Toddalolactone.

References

  • toddalolactone 2H-1-benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-5,7-dimethoxy. The Good Scents Company. Available from: [Link]

  • Safe Lab Practices. Environmental Health & Safety, University of Colorado Boulder. (2026). Available from: [Link]

  • Toddalolactone(CAS# 483-90-9). Angene Chemical. Available from: [Link]

  • toddalolactone — Chemical Substance Information. NextSDS. Available from: [Link]

  • Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics, ETH Zürich. Available from: [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Toddalolactone
Reactant of Route 2
Toddalolactone
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